Euphorbia factor L8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H37NO7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13-/t18-,22-,23+,24-,25?,26-,30+/m0/s1 |
InChIキー |
PJHBZROILRCFRB-XAOPEEFUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Euphorbia lathyris Seeds: A Comprehensive Technical Guide to Diterpenoid Isolation, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia lathyris, commonly known as caper spurge, has emerged as a significant natural source of structurally diverse and biologically active diterpenoids. The seeds of this plant are particularly rich in compounds belonging to the lathyrane, ingenane, and jatrophane families. These diterpenoids have garnered considerable attention within the scientific and pharmaceutical communities due to their potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities. This technical guide provides an in-depth overview of the diterpenoids found in Euphorbia lathyris seeds, detailing their extraction, isolation, and characterization, and summarizing their biological activities. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Diterpenoid Classes in Euphorbia lathyris Seeds
The primary classes of diterpenoids isolated from Euphorbia lathyris seeds include:
-
Lathyrane Diterpenoids : Characterized by a 5/11/3 tricyclic carbon skeleton, these are among the most abundant diterpenoids in the seeds. They often feature various esterifications, which significantly influence their biological activity.
-
Ingenane Diterpenoids : Possessing a complex 5/7/7/3 tetracyclic ring system, this class includes ingenol (B1671944) mebutate, a compound approved for the treatment of actinic keratosis. Euphorbia lathyris is a key industrial source for the semi-synthesis of this important pharmaceutical.[1]
-
Jatrophane Diterpenoids : These macrocyclic diterpenes are also found in the seeds and contribute to the plant's overall bioactivity profile, including anti-inflammatory and cytotoxic effects.
Quantitative Bioactivity Data
The diterpenoids isolated from Euphorbia lathyris seeds have demonstrated significant efficacy in various biological assays. The following tables summarize the cytotoxic and anti-inflammatory activities of selected compounds.
Table 1: Cytotoxic Activity of Diterpenoids from Euphorbia lathyris Seeds
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia Factor L₂₈ | 786-0 (Renal) | 9.43 | [2] |
| HepG2 (Liver) | 13.22 | [2] | |
| Euphorbia Factor L₂b | U937 (Leukemia) | 0.87 | [3][4] |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [5] |
| MG-63 (Osteosarcoma) | 14.64 | [5] | |
| Compound 13 | HCT116 (Colon) | 6.44 | |
| MCF-7 (Breast) | 8.43 | ||
| 786-0 (Renal) | 15.3 | ||
| HepG2 (Liver) | 9.32 | ||
| Euphorbia Factor L₁₂ | C6 (Glioma) | 12.4 | |
| MCF-7 (Breast) | 36.2 | ||
| Euphorbia Factor L₁₇ | C6 (Glioma) | 18.5 | |
| MCF-7 (Breast) | 25.4 |
Table 2: Anti-inflammatory Activity of Diterpenoids from Euphorbia lathyris Seeds
| Compound | Assay | IC50 (µM) | Reference |
| Euplarisan A (1) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
| Euplarisan B (2) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
| Euplarisan D (4) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
| Known Analogue (13) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
| Known Analogue (16) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
| Known Analogue (18) | NO Production (RAW 264.7) | Not specified, but significant inhibition | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of diterpenoids from Euphorbia lathyris seeds, as well as for the evaluation of their biological activity.
Extraction and Isolation of Diterpenoids
This protocol outlines a general procedure for the extraction and isolation of diterpenoids from E. lathyris seeds, based on common practices in the literature.
Caption: General workflow for the extraction and isolation of diterpenoids.
Protocol:
-
Preparation of Plant Material :
-
Air-dry the seeds of Euphorbia lathyris at room temperature.
-
Grind the dried seeds into a fine powder.
-
-
Extraction :
-
Macerate the powdered seeds with 95% aqueous ethanol at room temperature for an extended period (e.g., 3 x 7 days), or perform extraction using a Soxhlet apparatus.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. This separates the compounds based on their polarity.
-
For the non-polar petroleum ether fraction, a subsequent re-extraction with acetonitrile can be performed to enrich the diterpenoid content.[3][4]
-
-
Column Chromatography :
-
Subject the resulting fractions to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity by adding ethyl acetate or acetone.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Purification by HPLC :
-
Combine fractions with similar TLC profiles and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase typically consisting of a mixture of acetonitrile and water or methanol (B129727) and water to isolate pure diterpenoids.
-
Structural Characterization
The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton, the position of substituents, and the relative stereochemistry of the molecules.
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding :
-
Seed human tumor cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the isolated diterpenoids for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation :
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement :
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Seeding :
-
Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
-
Compound and LPS Treatment :
-
Pre-treat the cells with different concentrations of the diterpenoids for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compounds for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay) :
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at approximately 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis :
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.
-
Signaling Pathways
The anti-inflammatory activity of some diterpenoids from Euphorbia lathyris has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by E. lathyris diterpenoids.
LPS stimulation of macrophages activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6, and initiates their transcription. Certain diterpenoids from Euphorbia lathyris have been shown to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state.
Conclusion
The seeds of Euphorbia lathyris represent a rich and valuable source of diterpenoids with significant potential for drug discovery and development. The diverse chemical structures of the lathyrane, ingenane, and jatrophane diterpenoids isolated from this plant give rise to a broad spectrum of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current knowledge on these compounds, from their isolation and characterization to their biological evaluation. The detailed experimental protocols and summary of quantitative data are intended to facilitate further research in this promising field, ultimately contributing to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Euphorbia factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document outlines the cytotoxic effects of this compound against a panel of human cancer cell lines, details the experimental methodologies for assessing its activity, and explores the potential signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and related lathyrane diterpenoids was evaluated against several human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), KB (nasopharyngeal carcinoma), MCF-7 (breast adenocarcinoma), and the multidrug-resistant KB-VIN cell line. The half-maximal inhibitory concentration (IC50) values were determined using a sulforhodamine B (SRB) colorimetric assay.[1]
| Compound | A549 | MDA-MB-231 | KB | MCF-7 | KB-VIN |
| This compound | >40 | >40 | 17.6 ± 2.1 | 35.4 ± 3.5 | 15.8 ± 1.9 |
| Euphorbia factor L1 | >40 | >40 | >40 | >40 | >40 |
| Euphorbia factor L2 | 31.5 ± 2.9 | >40 | 10.7 ± 1.5 | 28.9 ± 2.7 | 8.9 ± 1.1 |
| Euphorbia factor L3 | 25.8 ± 2.5 | >40 | 15.3 ± 1.8 | 30.1 ± 3.1 | 12.7 ± 1.6 |
| Euphorbia factor L9 | 8.4 ± 1.1 | 21.9 ± 2.3 | 6.2 ± 0.9 | 5.7 ± 0.8 | 7.3 ± 1.0 |
| Doxorubicin (Control) | 0.02 ± 0.003 | 0.09 ± 0.01 | 0.01 ± 0.002 | 0.45 ± 0.05 | 2.1 ± 0.3 |
Data is presented as IC50 values in µM ± standard deviation.
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from the seeds of Euphorbia lathyris involves a multi-step process. The powdered seeds are first defatted and then extracted with ethanol. The resulting crude extract is subsequently partitioned with solvents of increasing polarity. Final purification of the target compound is achieved through repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.
Cell Culture
The human cancer cell lines A549, MDA-MB-231, KB, and MCF-7, along with the multidrug-resistant KB-VIN cell line, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay (Sulforhodamine B Assay)
The in vitro cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay.[1]
Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay:
References
Elucidating the Bioactivity of Euphorbia Factor L8: A Mechanistic Analysis Through Structurally Related Lathyrane Diterpenoids
Disclaimer: This technical guide addresses the mechanism of action of lathyrane diterpenoids from Euphorbia lathyris. Due to a lack of specific published research on the mechanism of action for Euphorbia factor L8, this document focuses on the well-documented activities of its close structural analogs, Euphorbia factor L1 (EFL1), Euphorbia factor L2 (EFL2), and Euphorbia factor L3 (EFL3). The findings presented herein are inferred based on these related compounds and provide a strong hypothetical framework for the bioactivity of this compound.
Introduction
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant with a history in traditional medicine for treating various ailments, including cancer.[1][2] The complex tricyclic structure of this compound has been confirmed through spectroscopic analysis and single-crystal X-ray diffraction.[1][2][3] While direct studies on the mechanism of action of this compound are limited, extensive research on its analogs, EFL1, EFL2, and EFL3, reveals a consistent pattern of cytotoxic activity against cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway.[4][5][6][7]
Cytotoxic Activity of Lathyrane Diterpenoids
Quantitative analysis of the cytotoxic effects of various Euphorbia factors has been conducted on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below. These data indicate potent, concentration-dependent inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [1] |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 | |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [1] |
| Euphorbia factor L3 | MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 | [1] |
| Euphorbia factor L3 | LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 | [1] |
Core Mechanism of Action: Induction of Mitochondrial Apoptosis
The primary mechanism of action for cytotoxic lathyrane diterpenoids like EFL1, EFL2, and EFL3 is the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[4][5][6][7] This process is characterized by a series of biochemical events within the cell that lead to its controlled demise.
The key events in this pathway are:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The compound disrupts the electrochemical gradient across the mitochondrial membrane, a critical event in the early stages of apoptosis.[6]
-
Release of Cytochrome c: The loss of membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
This proposed signaling cascade for lathyrane diterpenoids is depicted in the diagram below.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of cytotoxic lathyrane diterpenoids.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the Euphorbia factor compound for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the Euphorbia factor compound at the desired concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The cell populations are distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
3. Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The lipophilic cationic fluorescent dye JC-1 is used to measure ΔΨm. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.
-
Protocol:
-
Treat cells with the Euphorbia factor compound for the desired time.
-
Incubate the cells with JC-1 staining solution at 37°C for 20 minutes.
-
Wash the cells with staining buffer.
-
Measure the red (excitation 525 nm, emission 590 nm) and green (excitation 490 nm, emission 530 nm) fluorescence using a fluorescence microplate reader or flow cytometer.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
-
Experimental Workflow Visualization
The general workflow for assessing the cytotoxic and apoptotic effects of a compound is illustrated below.
Conclusion and Future Directions
The available evidence from studies on Euphorbia factors L1, L2, and L3 strongly suggests that this compound likely exerts its cytotoxic effects through the induction of apoptosis via the mitochondrial pathway. This makes it a compound of interest for further investigation in the development of novel anticancer agents.
Future research should focus on:
-
Directly evaluating the cytotoxic activity of purified this compound against a panel of cancer cell lines to determine its specific IC50 values.
-
Confirming the induction of apoptosis by this compound using the experimental protocols outlined above.
-
Investigating potential effects on other cellular processes, such as cell cycle progression and cytoskeletal integrity, as some reports suggest broader effects for the Euphorbia factor family.
By building upon the knowledge gained from its structural analogs, a comprehensive understanding of the therapeutic potential of this compound can be achieved.
References
- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Biosynthesis Pathway of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of lathyrane diterpenoids, a class of structurally complex natural products with significant therapeutic potential. Found predominantly in the Euphorbiaceae family, these compounds, such as ingenol (B1671944) mebutate, have garnered interest for their applications in treating conditions like actinic keratosis. This document details the enzymatic cascade responsible for the formation of the characteristic 5/11/3 tricyclic skeleton of lathyranes, presents quantitative data from heterologous production systems, and outlines key experimental protocols for pathway elucidation.
The Core Biosynthetic Pathway: From Acyclic Precursor to Tricyclic Scaffold
The biosynthesis of lathyrane diterpenoids commences with the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway to the foundational lathyrane structure involves a series of cyclization and oxidation reactions catalyzed by a specific set of enzymes. The key steps are elucidated as the conversion of GGPP to casbene (B1241624), followed by its transformation into the lathyrane intermediate, jolkinol C.
The initial and committing step is the cyclization of GGPP to form the macrocyclic diterpene casbene. This reaction is catalyzed by casbene synthase (CBS) , a type I diterpene synthase.[1][2] Casbene, a relatively inert hydrocarbon, serves as the precursor for a vast array of diterpenoids in Euphorbiaceae.[3][4]
The subsequent transformation of casbene into the lathyrane scaffold is a multi-step process involving oxidation and an unconventional cyclization.[3][5] This part of the pathway was elucidated through transcriptomic analysis of Euphorbia lathyris and in planta functional characterization.[3][6] Three key enzymes are involved in the conversion of casbene to jolkinol C, a key lathyrane intermediate[1][3]:
-
Cytochrome P450 monooxygenases (P450s): Two P450 enzymes from the CYP71 clan, CYP71D445 and CYP726A27 , catalyze the regio-specific oxidation of casbene. CYP71D445 is responsible for the 9-oxidation of casbene, while CYP726A27 catalyzes the 5-oxidation.[3][5] These oxidations are crucial for activating the casbene molecule for the subsequent cyclization.[3]
-
Alcohol Dehydrogenase (ADH): Following the P450-mediated oxidations, E. lathyris ADH1 catalyzes the dehydrogenation of the newly introduced hydroxyl groups. This enzymatic step is critical as it leads to a subsequent rearrangement and the final cyclization that forms the characteristic tricyclic lathyrane skeleton of jolkinol C.[3][6]
This ADH-mediated cyclization represents a non-conventional mechanism for ring closure in diterpenoid biosynthesis.[3] The discovery of this pathway has opened avenues for the biotechnological production of these high-value pharmaceutical compounds.[3][6]
Quantitative Data from Heterologous Production
The elucidation of the lathyrane biosynthetic pathway has enabled the engineering of microorganisms and plants for the production of these valuable compounds. Saccharomyces cerevisiae (yeast) has been a particularly successful host for high-titer production. The following table summarizes key quantitative data from these metabolic engineering efforts.
| Product | Host Organism | Key Genes Expressed | Titer | Reference |
| Casbene | Saccharomyces cerevisiae | Casbene Synthase (CBS) from Jatropha curcas, fusions with ERG20 | ~160 mg/L | [1] |
| C-9 Oxidized Casbanes | Saccharomyces cerevisiae | CBS, ElCYP71D445p | >44 mg/L | [7] |
| Jolkinol C | Saccharomyces cerevisiae | CBS, ElCYP71D445p, JcCYP726A35p, ElADH1 | ~800 mg/L | [1][8] |
| Total Oxidized Casbanes | Saccharomyces cerevisiae | CBS, various P450s, ADH | >1 g/L | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of lathyrane diterpenoid biosynthesis.
This protocol is adapted from studies characterizing the function of biosynthetic enzymes in planta.
Objective: To transiently express putative biosynthetic genes in N. benthamiana to characterize their enzymatic activity.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize codon-optimized cDNAs of the target genes (e.g., CBS, CYPs, ADH).
-
Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Agrobacterium tumefaciens Transformation:
-
Transform the expression constructs into a competent A. tumefaciens strain (e.g., GV3101).
-
Grow the transformed Agrobacterium cultures in LB medium containing appropriate antibiotics to an OD600 of 0.8-1.0.
-
-
Infiltration of N. benthamiana:
-
Harvest the Agrobacterium cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Adjust the cell density to a final OD600 of 0.5 for each construct. For co-expression, mix the bacterial suspensions in equal ratios.
-
Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
-
Metabolite Extraction and Analysis:
-
After 5-7 days of incubation, harvest the infiltrated leaf tissue.
-
Grind the tissue in liquid nitrogen and extract the metabolites with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Concentrate the extract under a stream of nitrogen and resuspend in a suitable solvent for analysis.
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify the enzymatic products.
-
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. | Semantic Scholar [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Euphorbia Factors from Euphorbia lathyris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine for treating various ailments.[1][2] Modern phytochemical investigations into this plant have revealed a rich source of structurally diverse and biologically active diterpenoids, prominently featuring lathyrane and ingenane (B1209409) skeletons.[3] These compounds, often referred to as "Euphorbia factors," have garnered significant attention for their potent cytotoxic, anti-inflammatory, and multi-drug resistance reversal activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of Euphorbia factors from E. lathyris, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Historical Perspective and Discovery
The seeds of Euphorbia lathyris have been a subject of scientific inquiry for decades, with early studies focusing on their unique oil composition. The initial discovery of the complex diterpenoid constituents, later termed Euphorbia factors (L-factors), marked a significant step forward in the phytochemical exploration of the Euphorbia genus. These compounds were initially identified as esters of polyfunctional diterpene alcohols.[4] The irritant and pro-inflammatory properties of the latex and seed oil of E. lathyris spurred further research, leading to the isolation and structural elucidation of numerous lathyrane-type diterpenoids.[5] Over the years, a multitude of Euphorbia factors, including L1, L2, L3, L8, L9, and more recently discovered factors like L27, L28, and L30-L33, have been isolated and characterized from the seeds of this plant.[5][6][7][8] Concurrently, ingenol (B1671944) derivatives, another class of potent diterpenoids, were also identified, with ingenol mebutate, approved for the treatment of actinic keratosis, being a prominent example derived from the Euphorbia genus.[9] The ongoing discovery of new Euphorbia factors with unique structural features and biological activities continues to fuel research in this area.[3][8]
Quantitative Analysis of Biological Activity
The isolated Euphorbia factors from E. lathyris have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of Lathyrane-Type Diterpenoids from E. lathyris
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 (Lung) | 51.34 ± 3.28 | [10] |
| KB (Oral) | 30.83 ± 2.93 (µg/ml) | [11] | |
| KBv200 (Oral, resistant) | 28.11 ± 3.08 (µg/ml) | [11] | |
| MCF-7 (Breast) | 39.47 ± 4.03 (µg/ml) | [11] | |
| MCF-7/ADR (Breast, resistant) | 42.69 ± 4.27 (µg/ml) | [11] | |
| Euphorbia factor L3 | A549 (Lung) | 34.04 ± 3.99 | [10] |
| MCF-7 (Breast) | 45.28 ± 2.56 | [10] | |
| LoVo (Colon) | 41.67 ± 3.02 | [10] | |
| Euphorbia factor L28 | 786-0 (Kidney) | 9.43 | [5] |
| HepG2 (Liver) | 13.22 | [5] | |
| Compound 1 (new diterpenoid) | MDA-MB-231 (Breast) | 5.7 - 21.3 | [3] |
| Compound 2 (new diterpenoid) | MDA-MB-231 (Breast) | 5.7 - 21.3 | [3] |
| Compound 3 | BT-549 (Breast) | 4.7 - 10.1 | [3] |
| Compound 10 | BT-549 (Breast) | 4.7 - 10.1 | [3] |
| Compound 13 | HCT116 (Colon) | 6.44 | [8] |
| MCF-7 (Breast) | 8.43 | [8] | |
| 786-0 (Kidney) | 15.3 | [8] | |
| HepG2 (Liver) | 9.32 | [8] | |
| Compound 14 | BT-549 (Breast) | 4.7 - 10.1 | [3] |
| MDA-MB-231 (Breast) | 5.7 - 21.3 | [3] | |
| Compound 22 | BT-549 (Breast) | 4.7 - 10.1 | [3] |
| MDA-MB-231 (Breast) | 5.7 - 21.3 | [3] |
Experimental Protocols
The isolation and purification of Euphorbia factors from E. lathyris seeds involve a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques.
General Extraction and Fractionation
-
Plant Material Preparation: Powdered seeds of Euphorbia lathyris (e.g., 4 kg) are used as the starting material.[6]
-
Solvent Extraction: The powdered seeds are refluxed with 95% ethanol (B145695) three times, for three hours each time.[6] The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[6]
Chromatographic Purification
The fractions obtained from solvent partitioning are subjected to a series of chromatographic steps for the isolation of individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The petroleum ether and ethyl acetate fractions, which are rich in diterpenoids, are typically subjected to column chromatography on silica gel (e.g., 200-300 mesh). Elution is performed with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity.[10]
-
Sephadex LH-20 Column Chromatography: Further purification is often achieved using Sephadex LH-20 column chromatography, with methanol (B129727) as the mobile phase, to separate compounds based on their molecular size.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is carried out using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The chemical structures of the purified Euphorbia factors are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecules.[5][10]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.
Cytotoxicity Assays
The cytotoxic activity of the isolated compounds is typically evaluated using the following methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance after the addition of MTT reagent.[10]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is another method to determine cell density and, therefore, cell viability after treatment with the compounds.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of Euphorbia factors are attributed to their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity-guided isolation of anticancer compounds from Euphorbia lathyris - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Five New Diterpenoids from the Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Euphorbia Factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8 (EFL8) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant with a long history in traditional medicine for treating various ailments, including tumors. While research specifically elucidating the therapeutic targets of EFL8 is still emerging, the significant body of evidence on structurally related lathyrane diterpenoids points towards promising anti-inflammatory and cytotoxic activities. This technical guide synthesizes the available data on EFL8 and its congeners to delineate its potential therapeutic targets and mechanisms of action, providing a framework for future research and drug development. The primary proposed mechanisms involve the induction of apoptosis via the intrinsic mitochondrial pathway and the suppression of inflammatory responses through the inhibition of the NF-κB signaling pathway.
Introduction
The genus Euphorbia is a rich source of bioactive secondary metabolites, with lathyrane-type diterpenoids being a prominent class exhibiting a range of pharmacological effects. These compounds are characterized by a unique tricyclic 5/11/3-membered ring system. This compound belongs to this family of compounds and is garnering interest for its potential therapeutic applications. This document provides an in-depth overview of the current understanding of EFL8's biological activities, drawing on direct evidence where available and inferring potential mechanisms from studies on closely related analogues such as Euphorbia factors L1, L2, and L3.
Potential Therapeutic Targets and Mechanisms of Action
Based on current research, the therapeutic potential of this compound and related lathyrane diterpenoids appears to be centered on two key areas: oncology and inflammatory diseases.
Cytotoxicity and Anti-Cancer Activity
While specific cytotoxic data for isolated this compound is limited in publicly available literature, an ethanolic extract of Euphorbia lathyris seeds, which contains EFL8 along with other related factors (L1, L2, L3, and L9), has demonstrated cytotoxic activity against various cancer cell lines. The primary mechanism of action for related lathyrane diterpenoids is the induction of apoptosis.
Studies on Euphorbia factors L1, L2, and L3 strongly suggest that these compounds trigger programmed cell death through the intrinsic mitochondrial pathway.[1][2][3][4][5] This pathway is a critical target in cancer therapy and is likely a key mechanism for EFL8. The proposed sequence of events is as follows:
-
Induction of Oxidative Stress: Treatment with Euphorbia factors can lead to an increase in intracellular Reactive Oxygen Species (ROS).
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS can lead to the depolarization of the mitochondrial membrane.
-
Release of Cytochrome c: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Execution Phase: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.
Some lathyrane diterpenoids have been shown to induce cell cycle arrest. For instance, extracts from Euphorbia species can cause accumulation of cells in the G1/S or G2/M phases of the cell cycle, thereby inhibiting proliferation. While specific data for EFL8 is not yet available, this represents another potential anti-cancer mechanism.
Anti-Inflammatory Activity
There is direct evidence for the anti-inflammatory properties of this compound. The primary mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a pivotal regulator of the inflammatory response.
The NF-κB pathway is a key therapeutic target for inflammatory diseases. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[6][7] Lathyrane diterpenoids have been shown to inhibit this pathway.[6][7]
The proposed mechanism for EFL8 is as follows:
-
Inhibition of IκBα Phosphorylation: EFL8 may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.
-
Stabilization of IκBα: By preventing phosphorylation, EFL8 inhibits the degradation of IκBα.
-
Sequestration of NF-κB: NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus.
-
Downregulation of Pro-inflammatory Mediators: The lack of nuclear NF-κB leads to a decrease in the expression of iNOS, resulting in reduced nitric oxide (NO) production, and other inflammatory cytokines.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Anti-Inflammatory Activity of this compound
| Compound | Cell Line | Assay | Stimulus | IC50 (µM) |
| This compound | RAW264.7 | Griess Assay (NO Production) | LPS | 30.3 |
Table 2: Cytotoxic Activity of Related Lathyrane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphorbia Factor L1 | A549 (Lung Carcinoma) | MTT | 51.34 ± 3.28 | [5] |
| Euphorbia Factor L2 | A549 (Lung Carcinoma) | MTT | 36.82 ± 2.14 | [4] |
| Euphorbia Factor L3 | A549 (Lung Carcinoma) | MTT | 34.04 ± 3.99 | [5] |
| Euphorbia Factor L3 | MCF-7 (Breast Carcinoma) | MTT | 45.28 ± 2.56 | [5] |
| Euphorbia Factor L3 | LoVo (Colon Carcinoma) | MTT | 41.67 ± 3.02 | [5] |
| Euphorbia factor L28 | 786-0 (Renal Carcinoma) | MTT | 9.43 | [8][9] |
| Euphorbia factor L28 | HepG2 (Hepatocellular Carcinoma) | MTT | 13.22 | [8][9] |
Note: The cytotoxicity data for EFL1, L2, L3, and L28 are presented to provide context for the potential activity of EFL8, as direct IC50 values for EFL8 against cancer cell lines were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's therapeutic potential.
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of EFL8. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Inflammatory Activity (Griess Assay for Nitric Oxide)
This protocol measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Protocol:
-
Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of EFL8 for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.
Conclusion and Future Directions
This compound, a lathyrane diterpenoid from Euphorbia lathyris, demonstrates notable anti-inflammatory activity and is predicted to possess cytotoxic properties against cancer cells. The likely therapeutic targets are key components of the mitochondrial apoptosis and NF-κB inflammatory signaling pathways. While direct experimental evidence for EFL8's anti-cancer mechanism is still needed, the wealth of data on its structural analogues provides a strong foundation for its development as a potential therapeutic agent.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified EFL8 against a diverse panel of cancer cell lines.
-
In-depth Mechanistic Studies: Using techniques such as Western blotting, flow cytometry, and gene expression analysis to confirm the induction of apoptosis and inhibition of the NF-κB pathway by EFL8.
-
In Vivo Efficacy: Assessing the anti-cancer and anti-inflammatory effects of EFL8 in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of EFL8 to optimize its potency and selectivity.
By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application in oncology and the treatment of inflammatory disorders.
References
- 1. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. scienceopen.com [scienceopen.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Cytotoxic Diterpenoids from Euphorbia
A Technical Guide for Researchers and Drug Development Professionals
The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active diterpenoids. These compounds have garnered significant attention in the field of oncology due to their potent cytotoxic effects against a wide array of cancer cell lines. This technical guide provides an in-depth review of the current literature on cytotoxic Euphorbia diterpenoids, with a focus on their quantitative cytotoxic data, the experimental protocols used for their evaluation, and the underlying molecular mechanisms of action.
Introduction to Euphorbia Diterpenoids
Diterpenoids are a class of natural products with a C20 carbon skeleton, and those isolated from Euphorbia species exhibit a remarkable diversity of structural types.[1] Among the most prominent are the tigliane (B1223011), ingenane (B1209409), daphnane, lathyrane, and jatrophane skeletons.[1] Many of these compounds have demonstrated significant cytotoxic and anti-cancer properties, making them promising candidates for drug discovery and development.[1][2] For instance, ingenol (B1671944) mebutate, an ingenane diterpenoid from Euphorbia peplus, is an FDA-approved drug for the treatment of actinic keratosis.[1]
Quantitative Cytotoxic Activity of Euphorbia Diterpenoids
The cytotoxic potential of Euphorbia diterpenoids has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the reported IC50 values for various classes of Euphorbia diterpenoids.
Table 1: Cytotoxicity of Abietane, Daphnane, and Ingenane Diterpenoids
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Abietane | Euphonoid H | C4-2B (Prostate) | 5.52 ± 0.65 | [3] |
| Euphonoid H | C4-2B/ENZR (Prostate) | 4.16 ± 0.42 | [3] | |
| Euphonoid I | C4-2B (Prostate) | 4.49 ± 0.78 | [3] | |
| Euphonoid I | C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [3] | |
| Jolkinol B | U-937 (Leukemia) | 3.60 | [4] | |
| Jolkinol B | LOVO (Colon) | 8.44 | [4] | |
| Daphnane | Yuanhuacin | SK-BR-3 (Breast) | 0.1726 | [5] |
| Yuanhuadin | SK-BR-3 (Breast) | 0.0616 | [5] | |
| Acutilobin A | HL-60 (Leukemia) | >40 | [6][7] | |
| Ingenane | 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | 0.39 | [8][9] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | 0.32 | [8][9] | |
| Ingenol Mebutate | HPV-Ker (Keratinocytes) | 0.84 | [8][9] | |
| Euphodeflexin L | HeLa (Cervical) | 9.8 | [10] |
Table 2: Cytotoxicity of Jatrophane, Lathyrane, and Tigliane Diterpenoids
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophane | Euphoscopin C | A549 (Paclitaxel-Resistant Lung) | 6.9 | [11] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Lung) | 7.2 | [11] | |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Lung) | 9.5 | [11] | |
| Euphohelinoid (unspecified) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [12] | |
| Lathyrane | Euphorbia factor L28 | 786-0 (Kidney) | 9.43 | [13][14] |
| Euphorbia factor L28 | HepG2 (Liver) | 13.22 | [13][14] | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [15] | |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | [15] | |
| Tigliane | Eupneonoid A | A549 (Lung) | 1.318 - 7.042 | [16][17] |
| Eupneonoid B | A549 (Lung) | 1.318 - 7.042 | [16][17] | |
| Crotusin C | Multiple (unspecified) | 0.49 - 4.19 | [18] | |
| Unnamed Tigliane | HeLa (Cervical) | 3.54 - 11.45 | [19] | |
| Unnamed Tigliane | HepG2 (Liver) | 3.54 - 11.45 | [19] |
Experimental Protocols
The evaluation of the cytotoxic properties of Euphorbia diterpenoids relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the diterpenoid compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a histogram of DNA content versus cell count.
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of Euphorbia diterpenoids are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which many cytotoxic agents eliminate cancer cells. Euphorbia diterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Figure 1: General overview of apoptosis induction by Euphorbia diterpenoids.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several Euphorbia diterpenoids, notably the abietane-type Jolkinolide B, have been shown to exert their cytotoxic effects by inhibiting this pathway.[20][21][22][23] Inhibition of PI3K and Akt leads to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering apoptosis.
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by Jolkinolide B.
Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis. Ingenane diterpenoids, such as ingenol mebutate and prostratin, are well-known activators of PKC.[2][24][25][26][27][28][29][30] Activation of certain PKC isoforms, particularly PKCδ, can lead to the activation of downstream pro-apoptotic signaling cascades, such as the MEK/ERK pathway, ultimately resulting in cell death.
Figure 3: Activation of the PKC/MEK/ERK pathway by ingenol mebutate.
Experimental Workflow for Screening Cytotoxic Euphorbia Diterpenoids
The discovery and development of novel cytotoxic agents from Euphorbia species typically follows a structured experimental workflow.
Figure 4: A general experimental workflow for cytotoxic diterpenoid discovery.
Conclusion and Future Perspectives
Euphorbia diterpenoids represent a vast and promising source of novel cytotoxic agents with the potential for development into anti-cancer therapeutics. Their diverse chemical structures and varied mechanisms of action provide a rich platform for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future research should focus on the continued isolation and characterization of new diterpenoids, in-depth elucidation of their molecular targets and signaling pathways, and the use of medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties. The synergistic potential of these compounds with existing chemotherapeutic agents also warrants further investigation.
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimarane, abietane, and labdane diterpenoids from Euphorbia pekinensis Rupr. and their anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic tigliane diterpenoids from Euphorbia neorubella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. New Cytotoxic Tigliane Diterpenoids from Croton caudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Jolkinolide B from Euphorbia fischeriana Steud Induces Apoptosis in Human Leukemic U937 Cells through PI3K/Akt and XIAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
- 25. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prostratin: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Euphorbia Factor L8 from Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] These compounds are noted for their potential in modulating multidrug resistance in cancer cells and inducing apoptosis. The intricate tricyclic structure of this compound presents a unique scaffold for potential therapeutic development. This document provides a detailed protocol for the extraction and isolation of this compound from E. lathyris seeds, compiled from established methodologies.
Data Presentation
The following table summarizes the quantitative data from a representative extraction protocol for this compound, providing a clear overview of the expected yields at various stages of the process.
| Parameter | Value | Source |
| Starting Material | 10 kg of Euphorbia lathyris seeds | Shi et al., 2008[1][6] |
| Initial Extract (EtOAc soluble) | 1 kg | Shi et al., 2008[1][6] |
| Fraction 5 (after initial silica (B1680970) gel chromatography) | 7.5 g | Shi et al., 2008[1][6] |
| Fraction 5.2 (after RP-18 silica gel chromatography) | 1.4 g | Shi et al., 2008[6] |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from the seeds of Euphorbia lathyris.
Part 1: Initial Extraction and Partitioning
-
Materials :
-
Dried seeds of Euphorbia lathyris
-
95% Ethanol (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water (H₂O)
-
Large-scale extractor or maceration vessel
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure :
-
Grind the dried seeds of E. lathyris into a coarse powder.
-
Macerate the powdered seeds (10 kg) with 95% EtOH at room temperature.[1][6] The extraction should be performed multiple times (e.g., three times) to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in H₂O and partition it successively with EtOAc in a separatory funnel.
-
Collect the EtOAc layer, which contains the less polar compounds, including this compound.
-
Concentrate the EtOAc soluble fraction in vacuo to yield the primary extract for chromatographic separation.
-
Part 2: Chromatographic Purification
-
Materials :
-
Silica gel (160–200 mesh and 200–300 mesh)
-
Reversed-phase C18 (RP-18) silica gel
-
Petroleum ether (Petrol)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Glass chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fraction collector
-
-
Procedure :
-
Initial Silica Gel Chromatography :
-
Subject the concentrated EtOAc soluble materials (1 kg) to silica gel column chromatography (160–200 mesh).[1][6]
-
Elute the column with a stepwise gradient of petroleum ether and EtOAc.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions based on their TLC profiles. Fraction 5 has been identified as containing this compound.[1][6]
-
-
Reversed-Phase C18 Chromatography :
-
Final Silica Gel Chromatography :
-
Recrystallization :
-
Recrystallize the isolated this compound from a suitable solvent, such as acetone, to obtain pure crystals.[6]
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the extraction and isolation of this compound.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five New Diterpenoids from the Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Structural Elucidation of Euphorbia Factor L8 Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a complex diterpenoid belonging to the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2][3] The structural elucidation of these intricate natural products is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of such molecules. This document provides detailed application notes and protocols for the structural elucidation of this compound using NMR spectroscopy.
Data Presentation
While a comprehensive analysis of 1D and 2D NMR data is required for full structural elucidation, the published literature readily provides the ¹³C NMR data for this compound.[1] The ¹H NMR data, including chemical shifts and coupling constants, are not explicitly detailed in the primary literature but are part of the overall spectroscopic analysis that confirmed the structure.[1]
Table 1: ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at 150 MHz. The chemical shifts (δ) are reported in parts per million (ppm).[1]
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 48.6 | 16 | 14.2 |
| 2 | 37.7 | 17 | 115.5 |
| 3 | 81.6 | 18 | 29.0 |
| 4 | 52.3 | 19 | 16.8 |
| 5 | 65.5 | 20 | 12.4 |
| 6 | 144.4 | 21 | 164.9 |
| 7 | 34.9 | 22 | 126.0 |
| 8 | 21.0 | 23 | 137.0 |
| 9 | 35.4 | 24 | 123.3 |
| 10 | 25.3 | 25 | 153.5 |
| 11 | 28.5 | 26 | 151.0 |
| 12 | 146.6 | 27 | 170.2 |
| 13 | 134.3 | 28 | 21.6 |
| 14 | 196.6 | 29 | 169.7 |
| 15 | 92.5 | 30 | 22.1 |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is adapted from the method described for the isolation of this compound from the seeds of Euphorbia lathyris.[1]
1. Extraction: a. Grind the seeds of Euphorbia lathyris to a fine powder. b. Extract the powdered seeds with 95% ethanol (B145695) at room temperature. c. Concentrate the extract in vacuo to obtain a crude extract. d. Filter the concentrated extract to remove any particulate matter.
2. Liquid-Liquid Partitioning: a. Partition the filtrate between ethyl acetate (B1210297) (EtOAc) and water (H₂O). b. Separate the layers and collect the EtOAc-soluble fraction. c. Concentrate the EtOAc fraction in vacuo.
3. Column Chromatography: a. Subject the concentrated EtOAc soluble materials to silica (B1680970) gel column chromatography (160–200 mesh). b. Elute the column with a stepwise gradient of petroleum ether-EtOAc. c. Collect fractions and monitor by thin-layer chromatography (TLC).
4. Further Purification: a. Subject the fraction containing this compound to further silica-gel column chromatography (200–300 mesh). b. Elute with a solvent system of petroleum ether-EtOAc (5:1). c. Isolate the purified compound.
5. Crystallization: a. Recrystallize the isolated product from acetone (B3395972) at room temperature to afford pure crystals of this compound.
Protocol 2: NMR Spectroscopic Analysis for Structural Elucidation
The following is a general protocol for the acquisition and analysis of NMR data for the structural elucidation of lathyrane diterpenoids like this compound.
1. Sample Preparation: a. Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Methanol-d₄). b. Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition: a. Acquire a ¹H NMR spectrum to observe the proton chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values). b. Acquire a ¹³C NMR spectrum to determine the number of carbon atoms and their chemical environments. c. Acquire a Distortionless Enhancement by Polarization Transfer (DEPT) spectrum (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Data Acquisition: a. ¹H-¹H Correlated Spectroscopy (COSY): To identify proton-proton spin-spin coupling networks and establish connectivities between adjacent protons. b. Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom. c. Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the carbon skeleton. d. Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry of the molecule.
4. Data Analysis and Structure Elucidation: a. Integrate the information from all NMR spectra. b. Use the COSY and HMBC data to piece together the carbon framework of the molecule. c. Assign all ¹H and ¹³C chemical shifts based on the HSQC and HMBC correlations. d. Determine the relative stereochemistry of the chiral centers using the NOESY/ROESY data and by analyzing the proton-proton coupling constants. e. Compare the obtained spectroscopic data with that of known lathyrane diterpenoids to confirm the structural assignment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Signaling Pathway
Many diterpenoids isolated from Euphorbia species have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. The following diagram illustrates a plausible signaling cascade initiated by such compounds.
Caption: Proposed mitochondrial pathway of apoptosis induced by Euphorbia diterpenoids.
References
Application Notes and Protocols: Detection of Euphorbia Factor L8-Induced Apoptosis using Annexin V-FITC/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] The Annexin V-FITC/PI assay is a widely adopted method for the sensitive and quantitative detection of apoptosis.[2] This assay identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, through the high affinity of Annexin V for PS.[1][2][3] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells based on membrane integrity.[1][2]
These application notes provide a detailed protocol for using Annexin V-FITC/PI staining to quantify apoptosis induced by Euphorbia factor L8, with the mechanism of action extrapolated from studies on related Euphorbia factors.
Principle of the Assay
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane.[1][3] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[1][2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells.[1] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[1] This dual-staining method allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Data Presentation
Note: The following quantitative data is based on studies of Euphorbia factor L2 and L3, as specific data for this compound was not available in the reviewed literature. These values should be considered as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Euphorbia Factors in A549 Lung Cancer Cells
| Compound | IC50 Value (µM) | Incubation Time (h) |
| Euphorbia factor L2 | 36.82 ± 2.14 | Not Specified |
| Euphorbia factor L3 | 34.04 ± 3.99 | 48 |
Table 2: Apoptosis Induction by Euphorbia Factor L3 in A549 Cells (48h treatment)
| Treatment | Concentration (µM) | Apoptosis Rate (%) |
| Control | 0 | 4.5 ± 3.0 |
| Euphorbia factor L3 | 45.0 | 22.0 ± 4.1 |
| Euphorbia factor L3 | 90.0 | 35.9 ± 3.2 |
Experimental Protocols
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., A549 human lung carcinoma cells)
-
6-well plates or other suitable culture vessels
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the target cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).
-
For suspension cells, seed at a density of 1-5 x 10^5 cells/mL and treat with this compound.
Annexin V-FITC/PI Staining Protocol
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash once with serum-containing media, and then collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached).
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells once with cold PBS. Centrifuge at 200 x g for 5 minutes at 4°C and discard the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[3][9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3][9]
-
Analysis: Analyze the samples by flow cytometry within one hour.[1] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at >600 nm.[10]
Flow Cytometry Analysis
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Pathways and Workflows
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Caption: Proposed mitochondrial pathway for this compound-induced apoptosis.
Troubleshooting
-
High background fluorescence: Ensure complete removal of PBS after washing. Titer the Annexin V-FITC and PI concentrations to determine the optimal staining concentrations for your cell type.[3]
-
Low signal: Ensure that the incubation time and concentration of this compound are sufficient to induce apoptosis. Check the viability of the cells before treatment.
-
High percentage of necrotic cells: The concentration of the inducing agent may be too high, or the incubation time may be too long. Perform a time-course and dose-response experiment. If PI staining time is too long, the detected apoptosis rate may be too high.[1]
Conclusion
The Annexin V-FITC/PI staining assay is a robust and reliable method for quantifying apoptosis induced by novel compounds such as this compound. By following the detailed protocol and understanding the underlying principles and signaling pathways, researchers can effectively evaluate the pro-apoptotic potential of such agents in drug discovery and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for Testing Euphorbia Factor L8 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Although specific IC50 values for Euphorbia factor L8 are not available in the cited literature, it has been evaluated alongside other lathyrane diterpenoids on a panel of human cancer cell lines. The following tables summarize the cell lines and assays used in these studies and provide context for the experimental design for testing this compound.
Table 1: Cell Lines and Culture Conditions for Cytotoxicity Testing of Lathyrane Diterpenoids
| Cell Line | Cancer Type | Recommended Culture Medium |
| A549 | Lung Carcinoma | RPMI-1640 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | RPMI-1640 |
| KB | Nasopharyngeal Carcinoma | RPMI-1640 |
| MCF-7 | Breast Adenocarcinoma | RPMI-1640 |
| KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | RPMI-1640 + 100 nM Vincristine (B1662923) |
| 786-0 | Renal Cell Carcinoma | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified |
Note: RPMI-1640 medium should be supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[2] For the multidrug-resistant KB-VIN cell line, the continuous presence of vincristine is necessary to maintain the resistance phenotype.
Experimental Protocols
Cell Culture and Maintenance
Protocol for Culturing Human Cancer Cell Lines:
-
Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 IU/mL penicillin, and 100 µg/mL streptomycin. For KB-VIN cells, add vincristine to a final concentration of 100 nM.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, complete culture medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with phosphate-buffered saline (PBS). Add 2-3 mL of 0.25% trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and perform a cell count. Seed new flasks at the desired density.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2]
Protocol for SRB Assay:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Investigation of Mechanism of Action: Apoptosis and Cell Cycle Analysis
Based on studies of related lathyrane diterpenoids, this compound may induce cytotoxicity through apoptosis and/or cell cycle arrest.[1][2]
Protocol for Apoptosis Analysis by Annexin V-FITC/PI Staining:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol for Cell Cycle Analysis by Propidium Iodide Staining:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.
Visualization of Experimental Workflow and Potential Signaling Pathways
To aid in the experimental design and understanding of the potential mechanisms of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for Preparing Euphorbia Factor L8 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids have garnered significant interest in the scientific community due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[2] Preliminary studies on related compounds, such as Euphorbia factors L2 and L3, suggest that their mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[3][4][5][6] This pathway is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4]
Accurate and reproducible in vitro studies are contingent upon the correct preparation of test compound stock solutions. Due to its hydrophobic nature, this compound requires a specific protocol for solubilization and dilution to ensure its stability and bioavailability in cell culture media. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in a variety of in vitro assays, such as cytotoxicity and apoptosis studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₇NO₇ | [1][7] |
| Molecular Weight | 523.61 g/mol | [1] |
| Appearance | Colorless crystals | [5] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and subsequent serial dilutions for use in in vitro assays.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol
-
Primary Stock Solution Preparation (e.g., 10 mM in 100% DMSO): a. Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of this compound (Molecular Weight = 523.61 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube or glass vial. c. Add the calculated volume of 100% sterile DMSO. For the example above, add 1 mL of DMSO. d. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.[9] e. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Primary Stock Solution: a. Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[8]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the primary stock solution at room temperature. b. Perform serial dilutions of the primary stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[8][10] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in your experiments.[8]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Primary Stock Solvent | 100% DMSO | Cell culture grade, sterile. |
| Primary Stock Concentration | 10-20 mM | Prepare a high-concentration stock for serial dilutions. |
| Storage of Primary Stock | -80°C (6 months) or -20°C (1 month) | Aliquot to avoid freeze-thaw cycles.[8] |
| Final DMSO Concentration in Assay | ≤ 0.5% | To minimize solvent cytotoxicity.[8][10] |
| Typical Working Concentration Range | 1 - 100 µM | Based on IC₅₀ values of similar diterpenoids.[11] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway
Based on studies of related lathyrane diterpenoids, this compound is hypothesized to induce apoptosis via the intrinsic or mitochondrial pathway. The diagram below illustrates the key events in this proposed signaling cascade.
Caption: Proposed mitochondrial apoptosis pathway for this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. lifetein.com [lifetein.com]
- 11. Cytotoxic Diterpenoids from Caryopteris aureoglandulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Lathyrane Diterpenoids
Introduction
Lathyrane-type diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects. Several of these compounds have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. While the user has specified an interest in Euphorbia factor L8, it is important to note that published studies suggest that related compounds, such as Euphorbia factors L3 and L9, are responsible for inducing cell cycle arrest, specifically causing an accumulation of cells in the G1 to early S phase.[1][2] In contrast, the same research indicated that this compound did not produce a significant effect on cell cycle progression.[1]
This document provides a generalized, robust protocol for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry. This method is applicable for investigating the effects of various compounds, including lathyrane diterpenoids like Euphorbia factors, on the cell cycle of cultured cancer cells. The presented data and signaling pathways are representative of a compound inducing G1/S phase arrest, a common mechanism for cytotoxic agents.
Principle of the Assay
Flow cytometry combined with propidium iodide (PI) staining is a widely used technique for cell cycle analysis.[3] PI is a fluorescent intercalating agent that binds to DNA.[3][4] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.
By treating cells with a test compound like a Euphorbia factor and subsequently staining with PI, researchers can quantify the percentage of cells in each phase, thereby determining if the compound induces arrest at a specific checkpoint. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would interfere with the analysis.[3]
Proposed Signaling Pathway for G1/S Cell Cycle Arrest
Many cytotoxic compounds induce G1/S phase arrest by targeting the core cell cycle machinery. A key regulatory network is the Cyclin D-CDK4/6-Rb pathway. In proliferating cells, Cyclin D complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation inactivates Rb, causing it to release the transcription factor E2F, which then activates the transcription of genes necessary for S phase entry. A hypothetical mechanism for a Euphorbia factor is the inhibition of CDK4/6 activity, preventing Rb phosphorylation and keeping E2F sequestered, thus halting the cell cycle in the G1 phase.
References
Techniques for Measuring P-glycoprotein Inhibition by Euphorbia factor L8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse compounds out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The identification and characterization of P-gp inhibitors are of significant interest in overcoming MDR and improving drug delivery.
Natural products are a rich source of bioactive compounds, and various diterpenoids isolated from plants of the Euphorbia genus have been identified as potent P-gp inhibitors. This document provides detailed application notes and protocols for measuring the P-gp inhibitory activity of Euphorbia factor L8 , a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. While specific quantitative data for this compound is not extensively available in public literature, the following protocols are standard methods used to characterize the P-gp inhibitory potential of related compounds, such as euphorbiasteroid (B1671786) and Euphorbia factor L10, also from Euphorbia species.
Data Presentation
Due to the limited availability of public data on the P-gp inhibitory activity of this compound, the following table presents an illustrative example of how quantitative data from the described assays can be structured. Researchers should replace the placeholder data with their experimental results.
| Assay Type | Cell Line | Substrate | Test Compound | IC50 (µM) | Emax (%) | Notes |
| Calcein-AM Uptake | MDCKII-MDR1 | Calcein-AM | This compound | e.g., 2.5 | e.g., 95 | Measures the inhibition of P-gp mediated efflux of calcein. |
| Rhodamine 123 Efflux | MES-SA/Dx5 | Rhodamine 123 | This compound | e.g., 1.8 | e.g., 88 | Quantifies the inhibition of the efflux of the P-gp substrate rhodamine 123. |
| P-gp ATPase Activity | P-gp Membranes | ATP | This compound | e.g., 5.2 | e.g., 150 | Measures the effect of the compound on P-gp's ATP hydrolysis rate. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Calcein-AM Uptake Assay
This assay is a high-throughput method to assess P-gp inhibition. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. Calcein is a substrate of P-gp and is actively transported out of P-gp-expressing cells. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.[1]
Materials:
-
P-gp overexpressing cells (e.g., L-MDR1, K562/MDR) and the corresponding parental cell line.[1]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
96-well black, clear-bottom plates.
-
Calcein-AM stock solution (1 mM in DMSO).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Incubation: Prepare serial dilutions of this compound and the positive control (Verapamil) in cell culture medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for 30 minutes at 37°C.
-
Calcein-AM Loading: Prepare a 2 µM working solution of Calcein-AM in PBS. After the incubation period, add 50 µL of the Calcein-AM working solution to each well (final concentration 0.5 µM) and incubate for another 30 minutes at 37°C in the dark.
-
Washing: Aspirate the medium containing Calcein-AM and wash the cells three times with 200 µL of ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). The fluorescence enhancement is proportional to the inhibition of P-gp. Calculate the IC50 value by plotting the percentage of fluorescence increase against the logarithm of the inhibitor concentration.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. This assay measures the ability of a test compound to inhibit the efflux of rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, Namalwa/MDR1) and the parental cell line.[2]
-
Cell culture medium (e.g., RPMI-1640) without FBS.
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Preparation: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for intracellular accumulation.
-
Washing: Centrifuge the cells and wash twice with ice-cold, serum-free medium to remove extracellular rhodamine 123.
-
Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed (37°C) serum-free medium containing different concentrations of this compound or the positive control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: After incubation, place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor is a measure of P-gp inhibition. Determine the IC50 value by plotting the percentage of fluorescence retention against the logarithm of the inhibitor concentration.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport its substrates. This assay measures the effect of a test compound on the ATPase activity of P-gp. Compounds can either stimulate or inhibit this activity.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2).[3]
-
ATP stock solution (100 mM).
-
This compound stock solution (in DMSO).
-
Positive control substrate/stimulator (e.g., Verapamil).
-
Positive control inhibitor (e.g., Sodium orthovanadate, Na3VO4).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based colorimetric detection kit).
-
96-well plate.
-
Plate reader for absorbance measurement.
Protocol:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles (5-10 µg of protein) to the assay buffer.
-
Compound Addition: Add different concentrations of this compound, positive controls (Verapamil for stimulation, Na3VO4 for inhibition), and a vehicle control (DMSO). Incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi detection according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Data Analysis: The amount of released Pi is proportional to the ATPase activity. The vanadate-sensitive ATPase activity is considered the P-gp-specific activity. Calculate the percentage of stimulation or inhibition of ATPase activity compared to the basal activity (vehicle control). For stimulators, an EC50 can be determined. For inhibitors, an IC50 is calculated. Some compounds, like euphorbiasteroid, have been shown to be substrates and thus stimulate P-gp ATPase activity.[4]
Mandatory Visualizations
Caption: Calcein-AM Uptake Assay Workflow.
Caption: Rhodamine 123 Efflux Assay Workflow.
Caption: Mechanism of P-gp Inhibition.
References
Application Notes & Protocols: A Bioassay for High-Throughput Screening of Euphorbia Factor L8 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 (EFL8) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant used in traditional medicine for treating various conditions.[1][2] Lathyrane diterpenoids have demonstrated a range of biological activities, including significant cytotoxicity against various cancer cell lines.[3] The mechanism of action for many of these compounds involves the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.[4][5][6] Given that many diterpenoids act as potent modulators of Protein Kinase C (PKC), a critical family of enzymes in signal transduction, this bioassay is designed to screen for EFL8 derivatives that specifically activate PKC.
This document provides a detailed protocol for a tiered bioassay system designed for the high-throughput screening and characterization of EFL8 derivatives. The workflow includes a primary biochemical screen for PKC activation, a secondary cell-based assay to confirm downstream pathway modulation (NF-κB activation), and a counter-screen to assess compound cytotoxicity.
Underlying Signaling Pathway: PKC Activation
Protein Kinase C (PKC) isoforms are key regulators of numerous cellular processes. Activation of classical and novel PKC isoforms is typically initiated by diacylglycerol (DAG), which recruits the kinase to the cell membrane. Many natural product activators, such as phorbol (B1677699) esters, function as DAG analogs. Upon activation, PKC phosphorylates a multitude of downstream substrate proteins, leading to the activation of signaling cascades such as the NF-κB pathway, which plays a crucial role in inflammation, immunity, and cell survival.[7]
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Euphorbia Factor L8 Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of Euphorbia factor L8 extraction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The seeds of Euphorbia lathyris L. are the most commonly cited source for isolating this compound and other lathyrane diterpenoids.[1][2][3] It is advisable to use dried and powdered seeds to maximize the surface area for solvent penetration.
Q2: Which solvent system is most effective for the initial extraction?
A2: A high-percentage ethanol (B145695) (95%) or methanol (B129727) solution is most frequently used for the initial crude extraction from E. lathyris seeds.[1][2] These polar solvents are effective at extracting a broad range of diterpenoids. Some studies also report success with acetone.
Q3: What is the purpose of the liquid-liquid partitioning step?
A3: After obtaining the crude extract, liquid-liquid partitioning is a critical step to separate compounds based on their polarity. A common method involves suspending the concentrated crude extract in water and then sequentially partitioning it with solvents of increasing polarity, such as petroleum ether (or hexane) followed by ethyl acetate (B1210297).[1] The lathyrane diterpenoids, including this compound, tend to concentrate in the ethyl acetate fraction.
Q4: Can this compound degrade during extraction?
A4: Yes, lathyrane diterpenoids can be sensitive to certain conditions. As many are esters, they are susceptible to hydrolysis if exposed to strong acidic or alkaline conditions, especially with heating.[4][5] Additionally, some diterpenoids may be thermolabile, so prolonged exposure to high temperatures during solvent evaporation should be avoided.[6]
Q5: What chromatographic techniques are best for purifying this compound?
A5: Multi-step column chromatography is essential for purification. The most common approach involves:
-
Silica (B1680970) Gel Chromatography: Used for initial fractionation of the ethyl acetate extract, typically with a gradient elution system of petroleum ether/ethyl acetate or hexane/ethyl acetate.[1]
-
Sephadex LH-20 Chromatography: Often used for further purification to separate compounds by size and polarity.
-
Reversed-Phase (RP-18) HPLC: Can be used as a final polishing step to obtain high-purity this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Grinding | Ensure the plant material is ground to a fine, consistent powder to maximize solvent penetration.[6] |
| Inappropriate Solvent | While 95% ethanol is standard, if yields are poor, consider testing other solvents like methanol or acetone. |
| Insufficient Extraction Time/Agitation | Ensure adequate extraction time (e.g., refluxing for several hours or macerating for an extended period) and sufficient agitation to facilitate solvent contact with the plant material. |
| Suboptimal Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the compounds effectively. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[7][8] |
Issue 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the mobile phase is incorrect. Perform thorough TLC analysis beforehand to determine an optimal solvent system that gives good separation (Rf values between 0.2-0.4).[9] |
| Column Overloading | Too much sample was loaded onto the column, leading to broad, overlapping bands. Reduce the amount of sample relative to the stationary phase. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly. |
| Compound Degradation on Silica | Silica gel is acidic and can cause degradation of sensitive compounds.[10] If streaking or new spots appear on TLC during fractionation, consider neutralizing the silica with a base like triethylamine (B128534) or using an alternative stationary phase like alumina.[9][11] |
| Co-elution of Structurally Similar Compounds | Lathyrane diterpenoids are often present as a complex mixture of similar structures. A single chromatography step may be insufficient. Employ sequential chromatographic systems with different selectivities (e.g., normal phase, then reversed-phase). |
Issue 3: Suspected Compound Decomposition (e.g., Hydrolysis)
| Possible Cause | Troubleshooting Steps |
| Presence of Acidic or Basic Impurities | Ensure all solvents are of high purity and glassware is thoroughly cleaned and neutralized. |
| High Temperature during Solvent Removal | Concentrate extracts under reduced pressure at a moderate temperature (e.g., <50°C) to prevent thermal degradation.[6] |
| Hydrolysis during Acidic/Alkaline Extraction | Avoid using strong acids or bases during extraction unless specifically required for a particular protocol, as this can hydrolyze the ester groups common in lathyrane diterpenoids.[4][5] Alkaline hydrolysis is sometimes used intentionally for saponification but will not yield the original ester.[5] |
Data on Extraction Parameters
While direct comparative studies detailing the percentage yield of this compound under varied conditions are scarce in the literature, the following tables summarize optimal conditions found for related diterpenoids and phenolic compounds from Euphorbia species, which can serve as a valuable starting point for optimization.
Table 1: Optimization of Diterpenoid Extraction from Euphorbia fischeriana
| Parameter | Optimized Value | Resulting Yield (mg/g) |
| Ethanol Concentration | 100% | Jolkinolide A: 0.1763 |
| Extraction Temperature | 74°C | Jolkinolide B: 0.9643 |
| Extraction Time | 2.0 hours | 17-hydroxyjolkinolide A: 0.4245 |
| 17-hydroxyjolkinolide B: 2.8189 | ||
| Data synthesized from a study on diterpenoids in Euphorbia fischeriana, which may serve as a proxy for optimizing lathyrane diterpenoid extraction.[12] |
Table 2: General Extraction Conditions Reported for Euphorbia Species
| Factor | Condition | Plant Species | Target Compounds |
| Solvent | 95% Ethanol (reflux) | E. lathyris | Lathyrane Diterpenoids |
| Temperature | 79.07°C | E. hirta | Flavonoids & Phenolics |
| Time | 17.42 minutes | E. hirta | Flavonoids & Phenolics |
| Solid-to-Liquid Ratio | 1:20 g/mL | E. hirta | Flavonoids & Phenolics |
| This table compiles typical and optimized parameters from various studies to guide initial experimental design.[1][7][8] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning
This protocol is a synthesized method based on common practices for isolating lathyrane diterpenoids.[1]
-
Milling and Extraction: Dry the seeds of E. lathyris and grind them into a fine powder. Extract the powder with 95% aqueous ethanol (e.g., 1 kg of powder in 10 L of solvent) under reflux for 2-3 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a brown residue.
-
Partitioning: Suspend the residue in distilled water. Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with petroleum ether and then with ethyl acetate.
-
Fraction Collection: Collect the different solvent layers. The ethyl acetate fraction is typically enriched with lathyrane diterpenoids, including this compound. Concentrate this fraction in vacuo for further purification.
Protocol 2: Silica Gel Column Chromatography
-
Preparation: Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like petroleum ether or hexane. Pack a glass column with the slurry to create a uniform stationary phase.
-
Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Alternatively, perform a dry load by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., from 100:0 to 0:100 petroleum ether:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of a fixed volume. Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles. The fractions containing this compound can then be subjected to further purification steps.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: A logical diagram for troubleshooting low yields in this compound extraction.
References
- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 2. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Euphorbia Factor L8 by HPLC
Welcome to the technical support center for the purification of Euphorbia factor L8. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the HPLC purification of this lathyrane diterpenoid from Euphorbia lathyris extracts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Peak Tailing and Poor Peak Shape
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve this?
Answer: Peak tailing for diterpenoids like this compound is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with polar functional groups on the diterpenoid structure, leading to tailing.
-
Solution: Lowering the mobile phase pH to around 3.0 by adding 0.1% formic acid can protonate the silanols, minimizing these secondary interactions. Ensure your column is stable at low pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
-
Column Contamination: Accumulation of matrix components from the crude extract on the column frit or packing material can distort peak shape.
-
Solution: Use a guard column to protect your analytical column. If tailing is observed for all peaks, it might indicate a blocked frit, which can sometimes be resolved by back-flushing the column (check manufacturer's instructions). Regular column washing with a strong solvent is also recommended.
-
-
Dead Volume: Excessive dead volume in the HPLC system, particularly from fittings and tubing, can cause peak broadening and tailing, especially for early eluting peaks.
-
Solution: Ensure all fittings are properly tightened and use tubing with the appropriate internal diameter for your system.
-
2. Poor Resolution and Co-elution of Diterpenoids
Question: I am having difficulty separating this compound from other structurally similar lathyrane diterpenoids (e.g., Euphorbia factor L1, L2, L3). How can I improve the resolution?
Answer: The co-elution of closely related diterpenoids is a significant challenge due to their structural similarities. Optimizing the selectivity of your HPLC method is key to achieving better separation.
-
Mobile Phase Composition: The choice and ratio of organic solvent to water can significantly impact selectivity.
-
Solution: If you are using a methanol/water mobile phase, consider switching to acetonitrile/water, or vice versa. Fine-tuning the isocratic percentage or the gradient slope can also improve separation. For instance, a shallower gradient can often enhance the resolution of closely eluting peaks.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Varying the column temperature (e.g., between 25°C and 40°C) can alter the selectivity. A systematic study of temperature effects is recommended.
-
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can lead to different selectivities.
-
Solution: Experiment with different C18 columns from various manufacturers. A column with a different bonding chemistry (e.g., phenyl-hexyl) might also provide the necessary selectivity.
-
3. Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer: Drifting retention times can compromise the reliability of your purification and quantification. The following are common causes:
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of the more volatile organic component or changes in pH, can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is properly prepared and within its effective buffering range.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, can cause retention time variability.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
4. Low Yield or Apparent Loss of Compound
Question: I am recovering a lower than expected amount of this compound after purification. What are the potential reasons?
Answer: Low recovery can be due to several factors, from sample preparation to the stability of the compound itself.
-
Sample Preparation: Inefficient extraction from the plant matrix or losses during sample cleanup can reduce the amount of analyte available for HPLC.
-
Solution: Optimize your extraction protocol. Ensure complete dissolution of the dried extract in the injection solvent.
-
-
Compound Stability: Lathyrane diterpenoids can be susceptible to degradation under certain conditions.
-
Solution: A study on the stability of Euphorbia factors L1, L3, and L4 in solution showed they were stable for at least 36 hours under experimental conditions. However, it is advisable to keep samples cool and protected from light. Avoid harsh pH conditions if possible.
-
-
Irreversible Adsorption: The compound may be irreversibly adsorbing to active sites on the column or other parts of the HPLC system.
-
Solution: Deactivating the column with a strong acid wash (if compatible with the stationary phase) or using a column with a more inert packing material can help.
-
Data Presentation
The following tables summarize quantitative data from published HPLC methods for the analysis of Euphorbia factors, which can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Diterpenoid Analysis in Euphorbia lathyris
| Parameter | Method 1[1] | Method 2 |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Water and Acetonitrile | Isocratic: Methanol:Water (60:40) |
| Flow Rate | 0.25 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 272 nm | UV at 275 nm |
| Injection Vol. | Not specified | 10 µL |
Table 2: Linearity and Recovery Data for Selected Euphorbia Factors[1]
| Compound | Linearity Range (µg/mL) | Average Recovery (%) | RSD (%) |
| Euphorbia factor L1 | 9.9 - 79 | 98.39 | 2.5 |
| Euphorbia factor L2 | 3.8 - 30.5 | 91.10 | 2.4 |
| This compound | 1.0 - 20.6 | 96.94 | 2.1 |
Experimental Protocols
Protocol 1: Sample Preparation from Euphorbia lathyris Seeds
This protocol is a general guideline for the extraction of diterpenoids from Euphorbia lathyris seeds prior to HPLC analysis.
-
Grinding: Grind the dried seeds of Euphorbia lathyris into a fine powder.
-
Extraction: Perform a solvent extraction using 95% ethanol (B145695) at room temperature. The plant material is soaked in the solvent, and the process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning. For example, partitioning between ethyl acetate (B1210297) and water can separate compounds based on polarity.
-
Pre-HPLC Cleanup: The desired fraction (e.g., the ethyl acetate fraction) can be subjected to column chromatography over silica gel as a preliminary purification step.
-
Final Sample Preparation: Dissolve the partially purified extract in the HPLC mobile phase (or a compatible solvent like methanol), filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Protocol 2: HPLC Method for Analysis of this compound
This protocol is based on a published method for the analysis of diterpenoids from Euphorbia lathyris[1].
-
HPLC System: An Agilent 1200 series LC system or equivalent.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of water and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 272 nm.
-
Injection Volume: 10-20 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the chromatogram and identify the peak corresponding to this compound based on its retention time compared to a standard, if available. d. Collect the fraction corresponding to the this compound peak.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
Caption: A logical approach to troubleshooting poor peak resolution in HPLC.
References
Technical Support Center: Enhancing the Solubility of Euphorbia Factor L8 for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the solubility of Euphorbia factor L8 for reliable and reproducible bioassay results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] Like many complex natural products, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, inaccurate compound concentrations, and unreliable bioassay data.
Q2: What is the best initial solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other lathyrane diterpenoids.[4][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous bioassay medium. What is happening?
This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium where the compound is poorly soluble.[6][7] The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q5: How should I store my this compound stock solution?
Stock solutions of similar lathyrane diterpenoids in DMSO are typically stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months), -80°C is recommended.[5] Always protect the stock solution from light.[5]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your bioassays.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in polarity when adding the DMSO stock to the aqueous medium. | - Pre-warm the aqueous medium to 37°C before adding the compound. - Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[6][7] - Perform a serial dilution: create an intermediate dilution in a smaller volume of medium before adding it to the final volume.[6] |
| High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the final medium. | - Reduce the final working concentration of the compound. - Perform a solubility test to determine the maximum achievable concentration in your specific medium. | |
| Precipitation Over Time in the Incubator | Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound. | - Minimize the time culture vessels are outside the incubator. - If frequent observation is needed, use a microscope with an integrated incubator. |
| Evaporation of Medium: Evaporation concentrates all components, potentially exceeding the solubility limit. | - Ensure proper humidification in the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] | |
| Interaction with Media Components: Salts, proteins, or other components in the media can interact with the compound, leading to precipitation.[8][9] | - Test the solubility in a simpler buffer (e.g., PBS) to determine if media components are the issue. - If using serum, consider that it can sometimes aid solubility for hydrophobic compounds, but interactions can also occur. | |
| Precipitate Observed in Frozen Stock Solution | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5] |
| Moisture Contamination: Water absorbed by DMSO can reduce the solubility of hydrophobic compounds. | - Use anhydrous, high-purity DMSO to prepare stock solutions.[4] |
Quantitative Data Summary: Solubility of Lathyrane Diterpenoids
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides data for closely related lathyrane diterpenoids, which can serve as a valuable reference.
| Compound | Solvent | Solubility | Reference |
| Euphorbia factor L2 | DMSO | 83.33 mg/mL (129.65 mM) | [5] |
| Euphorbia factor L3 | DMSO | 100 mg/mL (191.33 mM) | [4] |
Note: The solubility of this compound is expected to be in a similar range in DMSO. It is recommended to perform your own solubility tests for precise determination.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[5]
Protocol 2: Dilution of this compound into Cell Culture Medium
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the required volume of the pre-warmed medium.
-
To minimize "solvent shock," it is highly recommended to perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock: a. Create an intermediate dilution by adding a small volume of the stock solution to a smaller volume of pre-warmed medium (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM intermediate solution). b. Gently mix the intermediate solution. c. Add the required volume of the intermediate solution to the final volume of pre-warmed medium.
-
Crucial Step: While gently swirling or vortexing the tube containing the medium, slowly add the stock or intermediate solution drop-by-drop.[6][7] This gradual addition is key to preventing precipitation.
-
Once the solution is added, cap the tube and invert it several times to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Signaling Pathways and Experimental Workflows
Based on studies of related lathyrane diterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[10][11][12] Additionally, evidence suggests the involvement of the STAT3 and FOXO/NF-κB signaling pathways in the cellular response to similar compounds.[13]
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized signaling pathways for this compound-induced apoptosis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Euphorbiasteroid induces neurotoxicity through the FOXO/NF-κB/apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing concentration and incubation time for Euphorbia factor L8 cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing concentration and incubation time for cytotoxicity assays involving Euphorbia factor L8. Given the limited publicly available data on this compound's specific cytotoxic profile, this guide offers a framework for establishing optimal experimental conditions based on data from structurally related lathyrane diterpenoids and general best practices for cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest in cytotoxicity studies?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris[1][2]. Lathyrane diterpenoids from Euphorbia species have demonstrated significant cytotoxic and antitumor activities, making them promising candidates for cancer research and drug development[3][4][5][6]. They are known to induce apoptosis (programmed cell death) in cancer cells, often through the mitochondrial pathway[5][6][7].
Q2: Which cytotoxicity assay is recommended for this compound?
The Sulforhodamine B (SRB) assay is a robust and highly recommended method for assessing the cytotoxicity of compounds like this compound. It is a cell staining assay that relies on the binding of SRB to cellular proteins, providing a measure of cell mass that is independent of metabolic activity. This makes it less prone to interference from test compounds compared to metabolic assays like the MTT or XTT assays. The SRB assay has been successfully used to determine the cytotoxicity of other Euphorbia factors[3]. The MTT assay , which measures metabolic activity, is also a viable option and has been used to evaluate the cytotoxicity of related compounds like Euphorbia factor L3[5][8].
Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?
As there is no published IC50 value specifically for this compound, a good starting point is to use a wide concentration range based on the known cytotoxicities of other lathyrane diterpenoids. A logarithmic serial dilution is recommended.
| Compound | Cell Line(s) | Reported IC50 (µM) | Suggested Starting Range (µM) |
| Euphorbia factor L28 | 786-0 (renal), HepG2 (liver) | 9.43 - 13.22[3][9] | 0.1 - 100 |
| Euphorbia factor L3 | A549 (lung), MCF-7 (breast), LoVo (colon) | 34.04 - 45.28[5][8] | 0.1 - 100 |
| Euphofischer A | C4-2B (prostate) | 11.3[4] | 0.1 - 100 |
This table summarizes IC50 values for related lathyrane diterpenoids to guide the initial concentration range for this compound experiments.
A reasonable starting range for an initial screening of this compound would be from 0.1 µM to 100 µM . This range encompasses the reported IC50 values for other cytotoxic Euphorbia factors and allows for the determination of a dose-response curve.
Q4: What is the optimal incubation time for a this compound cytotoxicity assay?
The optimal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action. For initial experiments, it is recommended to test multiple time points.
| Incubation Time | Rationale |
| 24 hours | A standard time point for assessing acute cytotoxicity. |
| 48 hours | Allows for the observation of effects that may require more time to manifest, such as the induction of apoptosis. |
| 72 hours | Commonly used for slower-growing cell lines and to assess longer-term effects on cell proliferation. This time point was used in the evaluation of Euphorbia factor L3[5][8]. |
This table provides recommended incubation times for initial cytotoxicity assays with this compound.
Q5: How does this compound likely induce cell death?
Based on studies of related lathyrane diterpenoids like Euphorbia factor L3, it is hypothesized that this compound induces apoptosis through the mitochondrial (intrinsic) pathway . This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), which ultimately leads to cell death[5][6][7].
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects on the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use calibrated pipettes and be consistent with technique. |
| No cytotoxic effect observed | - Compound is not cytotoxic to the chosen cell line- Concentration is too low- Incubation time is too short- Compound has degraded | - Use a positive control (e.g., doxorubicin) to confirm cell sensitivity.- Test a higher concentration range.- Increase the incubation time.- Ensure proper storage of the compound (typically at -20°C, protected from light). |
| "U-shaped" or hormetic dose-response curve | - At low concentrations, the compound may have a proliferative effect, while being cytotoxic at higher concentrations. | - This is a real biological effect for some compounds. Report the full dose-response curve and consider the biphasic nature in your analysis. |
| High background in SRB assay | - Incomplete removal of unbound SRB dye- High protein content in the cell culture medium that has precipitated. | - Ensure thorough washing with 1% acetic acid after SRB staining.- Wash cells with PBS before fixation to remove residual medium. |
| Low signal in SRB assay | - Low cell number- Over-washing that removes stained cells. | - Optimize cell seeding density.- Be gentle during the washing steps after fixation and staining. |
This table provides troubleshooting guidance for common issues encountered during cytotoxicity assays with this compound.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water or deionized water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
MTT Cytotoxicity Assay Protocol
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the SRB protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the SRB protocol.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Optimizing this compound Cytotoxicity Assays
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Overcoming Resistance to Euphorbia Factor L8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia factor L8. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cell lines?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids, as a class, have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms of action for related lathyrane diterpenoids include the induction of apoptosis through the mitochondrial pathway and disruption of the cell cycle. While the specific mechanisms for this compound are not as extensively detailed in currently available public literature, related compounds from Euphorbia species have been shown to induce apoptosis and modulate multidrug resistance (MDR).[5][6]
Q2: Is there documented evidence of cancer cell lines developing acquired resistance to this compound?
Currently, there is a lack of specific published studies detailing cancer cell lines with acquired resistance to this compound. Much of the existing research focuses on the potential of lathyrane diterpenoids, including compounds structurally similar to this compound, to reverse multidrug resistance to other established chemotherapeutic agents.[3][7][8][9][10] This is often achieved through the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[8][9]
Q3: What are the potential or hypothesized mechanisms of resistance to this compound?
Based on general mechanisms of drug resistance to natural products in cancer cells, potential resistance to this compound could arise from:[11][12][13][14]
-
Increased Drug Efflux: Overexpression or increased activity of ABC transporters, such as P-glycoprotein (ABCB1), Multidrug Resistance-Associated Proteins (MRPs), or Breast Cancer Resistance Protein (BCRP), could actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[13][15]
-
Alterations in Drug Target: Mutations or altered expression of the direct molecular target(s) of this compound could reduce its binding affinity and therapeutic effect.
-
Drug Inactivation: Cancer cells might develop mechanisms to metabolically inactivate this compound through enzymatic modification.
-
Activation of Pro-Survival Pathways: Upregulation of anti-apoptotic proteins or activation of pro-survival signaling pathways (e.g., PI3K/Akt/mTOR) could counteract the cytotoxic effects of this compound.[11]
-
Induction of Autophagy: While autophagy can have a dual role, pro-survival autophagy can help cancer cells withstand the stress induced by cytotoxic agents.[11][14]
Troubleshooting Guides
Problem 1: Decreased Sensitivity of Cancer Cell Line to this compound Over Time
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance through increased drug efflux. | 1. Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to quantify the expression levels of major ABC transporters (P-gp/ABCB1, MRP1, BCRP) in your resistant cell line compared to the parental, sensitive line. 2. Perform a Rhodamine 123 Efflux Assay: This functional assay measures the activity of P-gp and some MRPs. Increased efflux of rhodamine 123 in the resistant line suggests this as a mechanism. 3. Co-administer with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). A restoration of sensitivity would indicate that drug efflux is a primary resistance mechanism. |
| Alteration or mutation of the drug's molecular target. | 1. Target Identification Studies: If the direct target of this compound is known, perform sequencing of the target gene in the resistant cell line to identify potential mutations. 2. Binding Affinity Assays: Compare the binding affinity of this compound to its target protein isolated from both sensitive and resistant cells. |
| Increased metabolic inactivation of this compound. | 1. Metabolite Analysis: Use techniques like LC-MS to analyze the intracellular and extracellular media of treated sensitive and resistant cells to identify potential metabolites of this compound that may be inactive. |
| Upregulation of pro-survival signaling pathways. | 1. Pathway Analysis: Use Western blotting to examine the activation status (e.g., phosphorylation) of key proteins in pro-survival pathways such as Akt, mTOR, and ERK in both sensitive and resistant cell lines following treatment with this compound. |
Problem 2: High Intrinsic Resistance of a Cancer Cell Line to this compound
| Possible Cause | Troubleshooting Steps |
| High basal expression of ABC transporters. | 1. Baseline Transporter Profiling: Characterize the baseline expression and activity of ABC transporters in the cell line using Western blotting and a rhodamine 123 efflux assay. 2. Combination Therapy: Test the efficacy of this compound in combination with known inhibitors of the highly expressed efflux pumps. |
| The cell line possesses a non-functional or mutated target for this compound. | 1. Target Expression Analysis: If the target is known, verify its expression in the cell line at both the gene and protein level. |
| Rapid metabolism and inactivation of the compound. | 1. Metabolic Stability Assay: Assess the stability of this compound when incubated with cell lysates or in the culture medium of the target cell line over time. |
Quantitative Data Summary
The following table summarizes the reversal of multidrug resistance by various lathyrane diterpenoids in different cancer cell lines. This data can be used as a reference for expected activities of compounds similar to this compound.
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
| Lathyrane Diterpenoid (Compound 21) | HepG2/ADR | Adriamycin | 448.39 | [7] |
| Euphorantester B | MCF-7/ADR | Adriamycin | ~13.15 | [10] |
| Ingol-3,7,12-triacetate-8-benzoate | HepG2/DOX | Doxorubicin | ~105 | [16] |
| EM-E-11-4 | A549/Tax | Paclitaxel (B517696) | Significant enhancement of cytotoxicity | [8] |
Experimental Protocols
Protocol for Developing a Drug-Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to a cytotoxic compound like this compound.[17][18][19][20][21]
-
Determine the Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a cell viability assay such as the SRB assay.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. This is typically a gradual, stepwise increase.
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of the Resistant Line: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Characterize the newly established resistant cell line by determining its IC50 and comparing it to the parental line. The resistance index (RI) can be calculated as IC50 (resistant line) / IC50 (parental line).
-
Cryopreservation: It is crucial to cryopreserve the resistant cells at various stages of development.
Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Air dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
Rhodamine 123 Efflux Assay
This assay measures the function of P-glycoprotein and some other ABC transporters.[22][23][24][25][26]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., DMEM) at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension at a final concentration of 0.2 µg/mL and incubate at 37°C for 30 minutes to allow the cells to take up the dye.
-
Washing: Chill the cells on ice and wash them with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux Initiation: Resuspend the cell pellet in a warm buffer (37°C) to initiate the efflux of the dye.
-
Flow Cytometry Analysis: Immediately analyze the cellular fluorescence using a flow cytometer over a set period. A decrease in fluorescence over time indicates active efflux of rhodamine 123. Compare the rate of efflux between sensitive and resistant cells.
ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is stimulated by their substrates.[27][28][29][30]
-
Membrane Preparation: Isolate membrane vesicles from cells overexpressing the ABC transporter of interest.
-
Assay Reaction: Incubate the membrane vesicles with ATP in the presence or absence of various concentrations of this compound.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase in ATPase activity in the presence of this compound suggests that it is a substrate for the transporter.
Visualizations
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Workflow for developing a drug-resistant cell line.
Caption: Drug efflux as a mechanism of resistance to this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a lathyrane-type diterpenoid EM-E-11-4 as a novel paclitaxel resistance reversing agent with multiple mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 12. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming multidrug resistance in human cancer cells by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diterpenoids from Euphorbia royleana reverse P-glycoprotein-mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Culture Academy [procellsystem.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rhodamine123 efflux assay [bio-protocol.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. researchgate.net [researchgate.net]
- 27. genomembrane.com [genomembrane.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
stability and storage conditions for Euphorbia factor L8
Technical Support Center: Euphorbia Factor L8
This technical support guide provides detailed information on the stability and storage of this compound, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on data for the closely related lathyrane diterpenoid, Euphorbia factor L2, the following storage conditions are recommended for stock solutions to ensure stability.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For long-term storage, aliquoting the stock solution into single-use vials is advised to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Lathyrane diterpenoids, particularly those with ester functionalities like this compound, are susceptible to certain degradation pathways. Based on studies of the related compound ingenol (B1671944) mebutate, hydrolysis of the ester groups is a primary route of degradation. This process can be catalyzed by acidic or basic conditions.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect solutions of this compound from light.[1] Photodegradation is a common issue for complex natural products, and exposure to UV or even ambient light can lead to isomerization or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature and protected from light. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Perform a stability check of your sample using the HPLC protocol provided below. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of the diterpenoid structure. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility, but does not exceed the tolerance of your experimental system. 2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | 1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the main peak. 2. Review the handling and storage of the sample to identify potential causes of degradation (e.g., exposure to high pH, temperature, or light). |
Stability and Storage Data
| Storage Format | Temperature | Duration | Additional Precautions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term (years) | Store in a desiccator to protect from moisture. |
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light.[1] |
| -80°C | Up to 6 months | Protect from light.[1] Aliquot to avoid freeze-thaw cycles. | |
| Working Dilutions in Aqueous Buffer | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol is adapted from a published method for the analysis of diterpenoids from Euphorbia lathyris seeds and can be used to assess the stability of this compound.[2][3]
1. Objective: To determine the purity and concentration of this compound in a sample and to detect the presence of any degradation products.
2. Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 µm) or equivalent[2][3]
-
HPLC system with UV detector
3. Chromatographic Conditions: [2][3]
-
Mobile Phase: Isocratic elution with water and acetonitrile. The exact ratio should be optimized for best separation. A starting point could be a ratio similar to that used for related compounds.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to a working concentration within the linear range of the assay (e.g., 1.0-20.6 µg/mL).[2]
-
To perform forced degradation studies, expose the working solution to various stress conditions (see below) before injection.
5. Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate under the same conditions as acid hydrolysis. Neutralize with an equimolar amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature for a defined period.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the sample solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
6. Data Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Compare the peak area of this compound in the stressed samples to that of the control sample to calculate the percentage of degradation.
-
Monitor the appearance of new peaks in the chromatograms of the stressed samples, which may represent degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
refining cell-based assays for consistent Euphorbia factor L8 results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining cell-based assays to achieve consistent and reliable results with Euphorbia factor L8 (EFL8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like other related Euphorbia factors, its mechanism of action is associated with cytotoxicity in cancer cell lines.[3] Studies on similar compounds, such as Euphorbia factor L3, suggest that the mechanism involves the induction of apoptosis through the mitochondrial pathway, which is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[4][5][6]
Q2: Which cell-based assays are most appropriate for studying the effects of this compound? A2: The choice of assay depends on the research question.
-
To measure cytotoxicity: Cell viability assays such as MTT, MTS, or Sulforhodamine B (SRB) are suitable. The SRB assay was used in a study that screened the cytotoxicity of several Euphorbia factors, including L8.[3] The MTT assay has also been used to determine the IC50 of related compounds like EFL3.[6]
-
To determine if the mechanism involves apoptosis: A caspase activity assay is recommended. The Caspase-Glo® 3/7 assay, for example, measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[7]
-
To investigate specific signaling pathways: Reporter gene assays, such as an NF-κB reporter assay, can be used to monitor the activation or inhibition of transcription factors involved in inflammation, immunity, and cell survival.[8][9]
Q3: What are the typical effective concentrations for this compound in cell culture? A3: The effective concentration can vary significantly depending on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound (referred to as compound 4 in the study) was found to be in the micromolar range. For example, the IC50 against the KB-VIN multidrug-resistant cancer cell line was 9.40 μM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Q4: How should I prepare and store this compound for cell-based assays? A4: this compound is a small molecule that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[5] For cell-based assays, it is critical to prepare fresh dilutions of the compound in your cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier, protected from light and moisture.[5]
Troubleshooting Guide
Q1: My cell viability assay results for EFL8 are highly variable between replicates. What could be the cause? A1: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to guarantee a uniform cell number in each well.
-
Inconsistent Compound Concentration: When preparing serial dilutions, vortex each dilution thoroughly to ensure homogeneity before adding it to the cells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium.
-
Incubation Time: Ensure that the incubation time after adding the assay reagent (e.g., MTT, resazurin) is consistent across all plates and experiments.[6]
Q2: I am not observing any cytotoxic effect after treating cells with EFL8. A2: This could be due to several factors:
-
Compound Concentration: The concentrations used may be too low for your specific cell line. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify the active range.
-
Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of EFL8. The compound has shown differential activity across various cell lines.[3]
-
Compound Inactivity: Verify the integrity and purity of your EFL8 sample. Improper storage may lead to degradation.
-
Assay Sensitivity: The chosen viability assay may not be sensitive enough. Consider trying an alternative method, such as an ATP-based luminescence assay, which is generally more sensitive than colorimetric assays.[10]
Q3: My caspase activity assay shows a low signal, suggesting no apoptosis, even at concentrations where I see cytotoxicity. A3: A low caspase signal despite cell death could indicate:
-
Alternative Death Pathway: The cells may be dying through a non-apoptotic pathway, such as necroptosis or autophagy. Consider assays that measure markers for these pathways.
-
Timing of Measurement: Caspase activation is a transient event. You may be measuring too early or too late. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of caspase activity.
-
Incorrect Caspase Assay: EFL8 might induce apoptosis through initiator caspases (e.g., caspase-9 in the mitochondrial pathway) rather than executioner caspases-3/7.[4] Ensure your assay detects the relevant caspases.
Q4: My NF-κB reporter assay results are inconsistent or show high background. A4: Issues with reporter assays often relate to the cell line or transfection process:
-
Cell Line Health: Ensure the reporter cell line is healthy and not passaged too many times, which can lead to reduced reporter activity.
-
Stimulus Optimization: If you are testing for inhibition, the concentration of the stimulus (e.g., TNF-α) used to activate the NF-κB pathway must be optimized to produce a robust but not maximal signal.[11][12]
-
Reporter Plasmid Issues: For transiently transfected reporters, transfection efficiency can be a major source of variability. Use a co-transfected control reporter (like Renilla luciferase) to normalize the results of the experimental reporter (firefly luciferase).[9][13]
Quantitative Data
The following table summarizes the cytotoxic activity (IC50) of this compound and related compounds against various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.[3]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | MCF-7 (Breast) | KB-VIN (Multidrug-Resistant) |
| EFL1 | > 100 | > 100 | > 100 | > 100 | 59.60 |
| EFL2 | > 100 | > 100 | > 100 | > 100 | 2.50 |
| EFL3 | 7.90 | 11.20 | 10.30 | 12.10 | 10.80 |
| EFL8 | > 100 | > 100 | > 100 | > 100 | 9.40 |
| EFL9 | 2.40 | 1.80 | 1.20 | 2.10 | 1.10 |
| Data is presented as IC50 in μM. A higher value indicates lower cytotoxicity. |
Experimental Protocols
Cell Viability: MTT Assay Protocol
This protocol is adapted for determining the cytotoxicity of this compound in a 96-well plate format.[6]
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 190 μL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of EFL8 in culture medium from a concentrated DMSO stock. Add 10 μL of the diluted compound to the appropriate wells. Remember to include vehicle control wells (containing the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 μL of a 10 mM MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant. Add 100 μL of anhydrous DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader, with a reference wavelength of 655 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis: Caspase-Glo® 3/7 Assay Protocol
This protocol provides a general method for measuring caspase-3 and -7 activity.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, plating cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 μL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells) and express the results as fold change relative to the vehicle control.
Signaling: NF-κB Reporter Assay Protocol
This protocol describes a general workflow for an NF-κB dual-luciferase reporter assay to test for inhibitory effects of EFL8.[9][13]
-
Cell Transfection (if using a transient system): Co-transfect cells (e.g., HEK293) with an NF-κB firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of EFL8 for 1-2 hours.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known activator, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an additional 6 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.
-
Data Acquisition:
-
Add the firefly luciferase substrate to the cell lysate in a luminometer-compatible plate and measure the firefly luminescence.
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.
-
-
Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number. Determine the percent inhibition of NF-κB activity relative to the stimulated vehicle control.
Visualizations
Caption: Intrinsic apoptosis pathway induced by cellular stress.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. systembio.com [systembio.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Mitigating Off-Target Effects of Euphorbia Factor L8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Euphorbia factor L8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of natural products known for their diverse biological activities, including cytotoxic effects against cancer cell lines.[3][4][5][6] The primary mechanism of action for several related Euphorbia factors, such as L3, is the induction of apoptosis through the mitochondrial pathway.[7]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects refer to the interactions of a compound with molecules other than its intended biological target. These interactions can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity. The complex structure of lathyrane diterpenoids is considered a "privileged structure," which means it may interact with multiple cellular targets.[3][4][6] Therefore, it is crucial to identify and mitigate these effects to ensure the specificity of experimental findings.
Q3: My cells are showing toxicity at lower concentrations of this compound than expected. Could this be an off-target effect?
Yes, unexpected toxicity could be a sign of off-target effects. While the on-target effect of many Euphorbia factors is cytotoxicity, off-target interactions can trigger alternative cell death pathways or cellular stress responses, leading to toxicity at concentrations where the primary target is not significantly engaged. It is recommended to perform a dose-response curve and assess various markers of cell health to understand the underlying mechanism.
Q4: I am observing a high background signal in my binding assay with this compound. How can I reduce this?
High background signals in binding assays are often due to non-specific binding of the compound to surfaces or other proteins. To mitigate this, you can try optimizing your assay buffer by adjusting the pH and salt concentration, adding a non-ionic detergent like Tween-20, or including a blocking agent such as Bovine Serum Albumin (BSA).
Q5: Are there any known off-target pathways for compounds related to this compound?
While specific off-target pathways for this compound are not well-documented, studies on other lathyrane diterpenoids suggest potential interactions with inflammatory signaling pathways, such as the NF-κB pathway.[8] Additionally, some related natural products have been found to interact with cytoskeletal components like β-tubulin.[9] These represent potential areas to investigate for off-target effects of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound that may be attributed to off-target effects.
| Problem | Potential Cause | Recommended Solution |
| High background signal in immunoassays (e.g., ELISA, Western Blot) | Non-specific binding of this compound to assay components or surfaces. | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in your buffers. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to wash buffers. Optimize antibody concentrations. |
| Irreproducible results between experiments | Off-target effects sensitive to minor variations in experimental conditions (e.g., cell confluence, serum concentration). | Standardize all experimental parameters meticulously. Include positive and negative controls in every experiment. Perform a concentration-response study to identify a consistent working concentration. |
| Unexpected changes in cell morphology or signaling pathways unrelated to apoptosis | Engagement of off-target proteins leading to unintended cellular responses. | Investigate potential off-target pathways based on literature for related compounds (e.g., NF-κB, cytoskeletal dynamics). Use pathway-specific inhibitors to dissect the observed effects. Consider employing a target-agnostic approach, such as proteomics, to identify binding partners. |
| Discrepancy between in vitro and in vivo results | Differences in metabolism, bioavailability, or the presence of off-target molecules in a complex biological system. | Characterize the metabolic stability of this compound. Evaluate the compound's activity in more complex in vitro models (e.g., 3D cell cultures, co-cultures) before moving to in vivo studies. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions to Reduce Non-Specific Binding
This protocol is designed to determine the optimal blocking agent and concentration to minimize non-specific binding in plate-based assays.
-
Prepare a series of blocking buffers with different blocking agents (e.g., 1%, 3%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk in a suitable buffer like PBS or TBS).
-
Coat the wells of a 96-well plate with your protein of interest or leave them uncoated for a "no target" control.
-
Block the wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add this compound at a concentration known to cause a high background signal to both "target" and "no target" wells. Incubate for the standard assay time.
-
Wash the wells thoroughly.
-
Detect the bound compound using an appropriate method (e.g., antibody-based detection, fluorescent tag).
-
Compare the signal in the "no target" wells across the different blocking conditions. The condition that yields the lowest signal in the "no target" wells while maintaining a good signal-to-noise ratio in the "target" wells is optimal.
Protocol 2: Modifying Assay Buffer to Reduce Non-Specific Interactions
This protocol helps in identifying buffer additives that can reduce non-specific binding of this compound.
-
Prepare a baseline assay buffer (the buffer you currently use).
-
Create variations of the assay buffer by adding:
-
A non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20 or Triton X-100).
-
Varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) to disrupt electrostatic interactions.
-
-
Set up your assay with "target" and "no target" controls.
-
Run the assay using each of the modified buffer conditions.
-
Measure the signal in all wells.
-
Analyze the data to identify the buffer composition that minimizes the signal in the "no target" control without significantly affecting the specific binding in the "target" wells.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Standardization of Euphorbia lathyris Extracts
Welcome to the technical support center for the standardization of Euphorbia lathyris extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and to troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What are the major bioactive compounds in Euphorbia lathyris that should be targeted for standardization?
Euphorbia lathyris contains a variety of bioactive compounds, with the main classes being diterpenoids, phenolics, and flavonoids.[1][2] For standardization purposes, it is recommended to quantify key compounds from these classes. Notable compounds include:
-
Diterpenoids: Lathyrane-type diterpenoids such as Euphorbia factors L1, L2, and L8 are characteristic of this species and possess cytotoxic properties.[3][4]
-
Phenolic Acids: Gallic acid, chlorogenic acid, vanillic acid, and ferulic acid have been identified in various parts of the plant.[1]
-
Flavonoids: Rutin (B1680289), resveratrol, quercetin (B1663063), kaempferol, and esculetin (B1671247) are among the flavonoids found in the extracts.[1][5] Esculetin, in particular, has shown significant antitumor activity.[5]
2. Which solvent system is best for extracting a broad range of bioactive compounds from Euphorbia lathyris?
The choice of solvent will depend on the target compounds. For a broad-spectrum extraction of polyphenols and diterpenoids, hydroalcoholic solutions are effective. An ethanolic extract from defatted seeds has been shown to be rich in polyphenols with significant antitumor activity.[5] Methanolic extracts have also been used for phytochemical analysis.[6] For isolating diterpenoids, a reflux with 95% ethanol (B145695) followed by partitioning with petroleum ether can be employed.[3]
3. What are the recommended methods for quantifying the total phenolic and flavonoid content in Euphorbia lathyris extracts?
Standard spectrophotometric methods are recommended:
-
Total Phenolic Content (TPC): The Folin-Ciocalteu method is a widely used and reliable assay.[5][7] Results are typically expressed as gallic acid equivalents (GAE).[5]
-
Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is the standard assay for quantifying total flavonoids.[1][6] Results are often expressed as quercetin or rutin equivalents.[1][6]
4. What bioassays are relevant for assessing the quality and potential therapeutic efficacy of Euphorbia lathyris extracts?
The choice of bioassay should align with the intended application of the extract. Commonly used assays include:
-
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay are recommended to assess antioxidant potential.[1][8]
-
Cytotoxicity/Antitumor Activity: For cancer research, cytotoxicity assays against relevant cancer cell lines are crucial. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density and growth inhibition.[3][9] Cell lines such as colon cancer (T84, HCT-15) and glioblastoma multiforme cells have been used to test E. lathyris extracts.[5]
-
Antimicrobial Activity: The cup plate diffusion method can be used to screen for activity against various bacterial and fungal strains.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Euphorbia lathyris extracts.
Extraction & Sample Preparation
-
Q1: My extract yield is very low. What could be the cause?
-
A1: Low yield can be due to several factors. Ensure the plant material is properly dried and finely powdered to maximize the surface area for extraction. The choice of solvent is also critical; consider using a more polar solvent like a hydroalcoholic mixture if you are targeting polyphenols.[5] Additionally, increasing the extraction time or using methods like soxhlet extraction may improve yield.[9] For seed extracts, a defatting step prior to ethanolic extraction can increase the concentration of polyphenols and improve yield.[5]
-
-
Q2: I am observing a lot of interfering peaks in my chromatogram. How can I clean up my sample?
-
A2: High fat content in seeds can cause interference. A defatting step using a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction can remove lipids.[5][10] Solid-phase extraction (SPE) is another effective method for sample cleanup before chromatographic analysis.
-
Chromatographic Analysis (HPLC & GC-MS)
-
Q3: I'm having trouble with peak tailing and poor resolution in my HPLC analysis of phenolic compounds.
-
A3: Peak tailing can be caused by an exhausted column or active sites on the column.[11] Try flushing the column with a strong solvent. If the problem persists, you may need to replace the column. Poor resolution can be addressed by optimizing the mobile phase composition and flow rate.[12] Ensure your mobile phase is properly degassed to avoid bubbles that can affect performance.[13]
-
-
Q4: My GC-MS results are not reproducible, and I see ghost peaks.
-
A4: Irreproducible results can stem from inconsistent sample preparation or injection technique.[12] Ghost peaks or carryover are often due to a contaminated injection liner or a leaky septum.[14] Regularly replace the septum and liner, especially when analyzing complex plant extracts.[14][15] Conditioning the column before analysis is also crucial.[15]
-
Bioassays
-
Q5: The results of my DPPH assay are inconsistent.
-
Q6: My cytotoxicity assay shows high variability between replicates.
-
A6: High variability can be due to uneven cell seeding in the microtiter plates. Ensure you have a homogenous cell suspension before seeding. Also, improper fixation or washing steps in the SRB assay can lead to inconsistent staining.[17] Ensure thorough but gentle washing to remove unbound dye without detaching the cells.[17]
-
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for Euphorbia lathyris extracts.
Table 1: Total Phenolic and Flavonoid Content in Different Parts of Euphorbia lathyris
| Plant Part | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg RE/100g DW) | Reference |
| Testa | 290.46 ± 15.09 | 42.36 ± 0.80 (Free) | [1] |
| Root | 185.35 ± 3.86 | 215.68 ± 3.10 (Total) | [1] |
| Stem | 150.11 ± 5.61 | 50.04 ± 2.45 (Total) | [1] |
| Seed | 117.44 ± 2.62 | 11.72 ± 0.39 (Total) | [1] |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight
Table 2: Content of Selected Bioactive Compounds in Euphorbia lathyris
| Compound | Plant Part | Content | Reference |
| Esculetin | Seed (ethanolic extract) | 267.68 ± 34.16 ppm | [5] |
| Gallic Acid | Seed (free form) | mg/100g DW | [1] |
| Ferulic Acid | Testa | mg/100g DW | [1] |
| Rutin | Stem | mg/g DW | [1] |
| Kaempferol | Root | mg/g DW | [1] |
| Euphorbia factor L1 | Unprocessed Seeds | 4.915 mg/g | [4] |
| Euphorbia factor L2 | Unprocessed Seeds | 1.944 mg/g | [4] |
| Euphorbia factor L8 | Unprocessed Seeds | 0.425 mg/g | [4] |
Table 3: Bioactivity of Euphorbia lathyris Extracts
| Assay | Plant Part/Extract | Result | Reference |
| DPPH Radical Scavenging | Testa | 61.29 ± 0.29 mmol Trolox/100g DW | [1][8] |
| FRAP Antioxidant Activity | Seed (bound compounds) | 1927.43 ± 52.13 mg FeSO4/100g DW | [1][8] |
| Antiproliferative (T84 cells) | Seed (ethanolic extract) | IC50 determined | [5] |
| Antiproliferative (HCT-15 cells) | Seed (ethanolic extract) | IC50 determined | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Ethanolic Extraction of Bioactive Compounds from Seeds [5]
-
Defatting: If starting with whole seeds, first defat the material by extraction with a non-polar solvent like hexane.
-
Extraction: Mix 5 g of defatted seed flour with 15 mL of a hydroalcoholic solution (Ethanol: Water: 12 N HCl; 50:50:0.2, pH 2).
-
Stir the mixture in a reducing atmosphere (with nitrogen) for 30 minutes at 4°C.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Collect the supernatant. The pellet can be re-extracted to improve yield.
-
Pool the supernatants and store at -20°C.
2. Determination of Total Phenolic Content (TPC) [7][18]
-
Prepare a gallic acid standard curve (0-500 µg/mL).
-
Add 20 µL of the extract, standard, or blank (solvent) to a cuvette or microplate well.
-
Add 1.58 mL of deionized water.
-
Add 100 µL of Folin-Ciocalteu reagent (diluted 1:1 with water) and mix well.
-
After 30 seconds to 8 minutes, add 300 µL of 20% (w/v) sodium carbonate solution and mix.
-
Incubate at room temperature for 2 hours or at 40°C for 30 minutes.
-
Measure the absorbance at 765 nm.
-
Calculate the TPC from the standard curve and express as mg GAE/g of extract.
3. Determination of Total Flavonoid Content (TFC) [1][6]
-
Prepare a quercetin or rutin standard curve (e.g., 5-200 µg/mL).
-
Mix 0.25 mL of the extract or standard with 0.75 mL of distilled water.
-
Add 0.15 mL of 5% sodium nitrite (B80452) solution.
-
Incubate for 5 minutes.
-
Add 0.3 mL of 10% aluminum chloride solution.
-
Incubate for another 5 minutes.
-
Add 1 mL of 1 M sodium hydroxide.
-
Measure the absorbance at 510 nm.
-
Calculate the TFC from the standard curve and express as mg QE/g or RE/g of extract.
4. DPPH Radical Scavenging Assay [10][16]
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare various dilutions of the extract and a positive control (e.g., ascorbic acid).
-
In a microplate well or cuvette, mix an equal volume of the sample/control and the DPPH working solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
5. Sulforhodamine B (SRB) Cytotoxicity Assay [9][17][19]
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the E. lathyris extract for 48-72 hours.
-
Fix the cells by adding 50-100 µL of ice-cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition.
Visualizations
Caption: General experimental workflow for the standardization of Euphorbia lathyris extracts.
Caption: Signaling pathway of esculetin inducing G1 arrest and apoptosis in cancer cells.[20]
References
- 1. Determination of Total Flavonoid Contents [bio-protocol.org]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. 2.7.1. Total Phenolic Content (TPC) by Folin–Ciocalteu (FC) Assay [bio-protocol.org]
- 8. Esculetin unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. youtube.com [youtube.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Euphorbia factor L8 and Doxorubicin Cytotoxicity in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Euphorbia factor L8, a lathyrane diterpenoid isolated from Euphorbia lathyris, and the widely used chemotherapeutic agent, doxorubicin (B1662922), on the human breast adenocarcinoma cell line, MCF-7. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways implicated in their mechanisms of action.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and doxorubicin in MCF-7 cells. It is important to note that IC50 values for doxorubicin can vary significantly depending on experimental conditions such as cell density, treatment duration, and the specific viability assay used.
| Compound | Cell Line | IC50 Value | Assay Method | Reference |
| This compound | MCF-7 | Not explicitly stated; graphical data suggests moderate activity | Sulforhodamine B (SRB) Assay | [1] |
| Doxorubicin | MCF-7 | ~8306 nM (8.306 µM) | Sulforhodamine B (SRB) Assay | [2] |
| Doxorubicin | MCF-7 | 0.75 µM (24h), 0.25 µM (48h, 72h) | MTT Assay | [3] |
| Doxorubicin | MCF-7 | 400 nM (sensitive), 700 nM (resistant) | MTT Assay | |
| Doxorubicin | MCF-7 | 1.1 µg/ml (~1.9 µM) | MTT Assay | [4] |
Note: A precise IC50 value for this compound in MCF-7 cells is not explicitly provided in the reviewed literature. However, graphical representation from a comparative study of lathyrane diterpenoids suggests it possesses cytotoxic activity, albeit less potent than other tested compounds from the same class[1]. For a definitive comparison, direct experimental determination of the IC50 for this compound under standardized conditions is recommended.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the cytotoxic potential of a compound. The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is a generalized procedure for determining the IC50 of a compound in adherent cell lines like MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or doxorubicin)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., eight concentrations) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound (Lathyrane Diterpenoids)
Lathyrane diterpenoids, including this compound, have been shown to exert their cytotoxic effects through the disruption of fundamental cellular processes. The proposed mechanism involves the induction of cell cycle arrest and interference with the cytoskeleton. Studies on related lathyrane diterpenoids indicate that they can cause an accumulation of cells in the G1 phase of the cell cycle and induce apoptosis[1][5]. This disruption of the cell cycle progression is a key aspect of their anticancer activity.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the generation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity. The apoptotic signaling cascade initiated by doxorubicin often involves the activation of caspases and the modulation of Bcl-2 family proteins.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of cytotoxicity of Euphorbia factors L1, L3, and L8
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of three lathyrane-type diterpenoids isolated from Euphorbia species: Euphorbia factor L1, L3, and L8. The information presented herein, supported by experimental data from peer-reviewed studies, is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the differential cytotoxic potential and mechanisms of action of these related natural products.
Data Presentation: Cytotoxicity Profile
The cytotoxic activities of Euphorbia factors L1, L3, and L8 have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [1][2] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 | [1][2] | |
| LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 | [1][2] | |
| Euphorbia factor L8 | MCF-7 (Breast Adenocarcinoma) | >50 | |
| HepG2 (Hepatocellular Carcinoma) | >50 |
Key Findings:
-
Superior Potency of L3: Across the tested cell lines, Euphorbia factor L3 consistently demonstrated greater cytotoxic potency compared to Euphorbia factor L1. Notably, in A549 lung carcinoma cells, the IC50 value of L3 was significantly lower than that of L1.[1][2]
-
Limited Activity of L8: In the cell lines tested, this compound exhibited significantly lower cytotoxic activity, with IC50 values exceeding 50 µM. This suggests a considerably lower potential for direct cytotoxicity compared to L1 and L3 under the tested conditions.
-
Cell Line-Specific Responses: The cytotoxic effects of these compounds vary across different cancer cell lines, highlighting the importance of cell context in determining sensitivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of Euphorbia factors L1, L3, or L8 for 72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a cell density determination assay based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates were washed five times with slow-running tap water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates were washed four times with 1% (v/v) acetic acid to remove unbound SRB. The plates were then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of Euphorbia factors.
Signaling Pathway: Mitochondrial Apoptosis Induced by Euphorbia Factor L3
Euphorbia factor L3 has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This process is initiated by cellular stress and culminates in the activation of caspases, the executioners of cell death.
Caption: Mitochondrial pathway of apoptosis induced by Euphorbia factor L3.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Euphorbia Factor L1
The cytotoxic mechanism of Euphorbia factor L1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Euphorbia factor L1.
References
Validating the Pro-Apoptotic Potential of Euphorbia Factor L8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the pro-apoptotic potential of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] While direct experimental data on the pro-apoptotic activity of this compound is not currently available in the public domain, a strong scientific rationale for its investigation can be established by examining the well-documented activities of its close structural analogs, Euphorbia factor L2 and L3, also isolated from E. lathyris.[3][4]
This document compares the known pro-apoptotic effects of Euphorbia factors L2 and L3 with established apoptosis-inducing chemotherapeutic agents, Doxorubicin and Etoposide. The objective is to provide a predictive framework for the potential efficacy of this compound and to supply the necessary experimental protocols for its future validation.
Comparative Analysis of Pro-Apoptotic Activity
The following table summarizes the cytotoxic and pro-apoptotic effects of Euphorbia factors L2 and L3 in comparison to standard chemotherapeutic drugs. This data is primarily derived from studies on the A549 human lung carcinoma cell line, a common model for evaluating anticancer agents.
| Compound | Cell Line | IC50 Value (µM) | Apoptosis Induction | Key Mechanistic Findings |
| Euphorbia factor L2 | A549 | 36.82 ± 2.14 | 36.9% at 80 µM | Induces apoptosis via the mitochondrial pathway, involving ROS generation, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and -3.[3] |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | 35.9% at 90 µM | Induces apoptosis through the mitochondrial pathway, characterized by loss of mitochondrial potential and release of cytochrome c.[4] |
| Doxorubicin | Various | Cell-type dependent | Yes | Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[5][6][7] |
| Etoposide | Various | Cell-type dependent | Yes | Inhibits topoisomerase II, causing DNA strand breaks and triggering apoptosis, often mediated by the p53 pathway.[1][8][9] |
Postulated Pro-Apoptotic Signaling Pathway for this compound
Based on the mechanisms elucidated for Euphorbia factors L2 and L3, it is highly probable that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
To validate the pro-apoptotic activity of this compound, the following key experiments, based on methodologies reported for Euphorbia factors L2 and L3, are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Protocol:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., from an Annexin V-FITC Apoptosis Detection Kit).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell populations should be categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by assessing the levels of key proteins in the mitochondrial pathway.
Protocol:
-
Treat A549 cells with this compound as described for the apoptosis analysis.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a typical workflow for these validation experiments.
Caption: Experimental workflow for validating the pro-apoptotic activity of this compound.
Conclusion
The potent pro-apoptotic activity demonstrated by lathyrane diterpenoids such as Euphorbia factors L2 and L3 provides a strong basis for predicting that this compound will exhibit similar biological effects. The experimental framework outlined in this guide offers a clear path for the validation and characterization of this compound as a potential novel anticancer agent. Future studies should focus on executing these protocols to generate direct evidence of its pro-apoptotic efficacy and to further elucidate its mechanism of action.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle Against Multidrug Resistance: Euphorbia Factor L8 versus Verapamil in P-glycoprotein Inhibition
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy remains a critical challenge. A key player in this resistance is the efflux pump P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from cancer cells. This guide provides an objective comparison of the P-gp inhibitory activity of Euphorbia factor L8, a natural diterpenoid, and verapamil (B1683045), a well-established calcium channel blocker also known for its P-gp inhibitory properties.
This comparison synthesizes available experimental data to evaluate the efficacy of these two compounds in reversing P-gp-mediated MDR. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to offer a comprehensive overview for drug discovery and development.
Quantitative Comparison of P-gp Inhibitory Activity
The data below summarizes the MDR reversal activity of this compound in adriamycin-resistant human hepatocarcinoma (HepG2/ADR) cells, which overexpress P-gp. The "reversal fold" (RF) indicates how many times the cytotoxicity of an anticancer drug is increased in the presence of the inhibitor.
| Compound | Concentration (µM) | Reversal Fold (RF) for Adriamycin | Cell Line | Reference |
| This compound (as compound 21) | 20 | 448.39 | HepG2/ADR | [1] |
| Verapamil | 20 | 10.05 | HepG2/ADR | [1] |
As the data indicates, at the same concentration, this compound demonstrated a significantly more potent reversal of adriamycin resistance in P-gp overexpressing cells compared to verapamil.
Mechanisms of P-glycoprotein Inhibition
The two compounds exhibit distinct, yet in some ways convergent, mechanisms in their inhibition of P-gp.
This compound (and related lathyrane diterpenoids): Current research suggests that lathyrane diterpenes, including this compound, act as high-affinity substrates for P-glycoprotein.[1] By competitively binding to the transporter, they inhibit the efflux of co-administered chemotherapeutic drugs.[2] Furthermore, these compounds have been shown to stimulate the ATPase activity of P-gp, which may lead to a depletion of the energy required for drug efflux, thereby contributing to the reversal of MDR.[1] Some studies on related Euphorbia compounds also suggest a potential to down-regulate P-gp expression at the protein level.[3]
Verapamil: Verapamil is a first-generation P-gp inhibitor and is known to act as a competitive inhibitor, directly competing with cytotoxic drugs for the same binding sites on the P-gp transporter.[4][5] Some studies have also indicated that verapamil can decrease the expression of P-gp at both the mRNA and protein levels, suggesting a dual mechanism of action.[6] It is important to note that verapamil's clinical use as an MDR modulator has been limited by the high concentrations required, which can lead to cardiovascular side effects.
Experimental Protocols
The following outlines a common experimental workflow for assessing P-gp inhibitory activity, specifically the rhodamine 123 accumulation assay, which was utilized in studies evaluating lathyrane diterpenoids.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular rhodamine 123 and, consequently, higher fluorescence intensity.[7][8]
Materials:
-
P-gp overexpressing cell line (e.g., HepG2/ADR, MCF-7/ADR)
-
Parental, non-resistant cell line (e.g., HepG2, MCF-7)
-
Rhodamine 123
-
Test compounds (this compound, verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cell lines in appropriate culture plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds (this compound or verapamil) for a predetermined period.
-
Rhodamine 123 Staining: Add rhodamine 123 to the culture medium and incubate for a specific time (e.g., 90 minutes) at 37°C.
-
Washing: Remove the medium containing the compounds and rhodamine 123, and wash the cells with cold PBS to stop the efflux process.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux. The reversal fold can be calculated by comparing the cytotoxicity of a chemotherapeutic agent with and without the inhibitor.
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams, generated using Graphviz, illustrate the P-gp mediated multidrug resistance pathway, the mechanisms of inhibition, and a typical experimental workflow.
Caption: P-glycoprotein mediated multidrug resistance pathway.
Caption: Mechanisms of P-gp inhibition by this compound and Verapamil.
Caption: Workflow for Rhodamine 123 accumulation assay.
Conclusion
The available data strongly suggests that this compound is a significantly more potent P-glycoprotein inhibitor than verapamil, at least in the context of reversing adriamycin resistance in HepG2/ADR cells. Its mechanism of action as a competitive substrate that also stimulates ATPase activity presents a compelling profile for a novel MDR modulator. While verapamil has been a foundational tool in the study of P-gp, its clinical applicability is hampered by off-target effects.
Further research, including direct comparative studies to determine the IC50 values of this compound and verapamil across a range of P-gp overexpressing cell lines and with various chemotherapeutic agents, is warranted. Such studies will be crucial in fully elucidating the potential of this compound as a next-generation agent to combat multidrug resistance in cancer therapy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.
References
- 1. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial and chemical transformations of euphorbia factor L1 and the P-glycoprotein inhibitory activity in zebrafishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrane Diterpenoids as Potent Modulators of Multidrug Resistance: A Comparative Guide
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Lathyrane diterpenoids, a class of natural products primarily found in the Euphorbia genus, have garnered considerable attention as promising agents to reverse MDR.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various lathyrane diterpenoids in modulating MDR, supported by experimental data and detailed methodologies.
Comparative Analysis of MDR Reversal Activity
The MDR reversal activity of lathyrane diterpenoids is typically evaluated by their ability to sensitize drug-resistant cancer cell lines to conventional chemotherapeutic agents. The potency is often expressed as the reversal fold (RF), which quantifies the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator. The following tables summarize the MDR reversal activity of representative lathyrane diterpenoids.
| Compound | Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Euphorantester B | MCF-7/ADR | Adriamycin | Not Specified | 13.15 | [5] |
| Compound 9 | MCF-7/ADR | Not Specified | 10.0 | 36.82 | [3] |
| Compound 7 | MCF-7/ADR | Not Specified | 10.0 | 12.9 | [3] |
| Compound 8 | MCF-7/ADR | Not Specified | 10.0 | 12.3 | [3] |
| Jolkinol B | Mouse Lymphoma | Doxorubicin | Not Specified | Strong Activity | [6] |
| Latilagascene D | Mouse Lymphoma | Doxorubicin | Not Specified | Strong Activity | [6] |
| Latilagascene E | Mouse Lymphoma | Doxorubicin | Not Specified | Strong Activity | [6] |
| Latilagascene F | Mouse Lymphoma | Doxorubicin | Not Specified | Strong Activity | [6] |
Table 1: MDR Reversal Activity of Selected Lathyrane Diterpenoids. This table highlights the significant potential of various lathyrane diterpenoids in reversing multidrug resistance in different cancer cell lines. The Reversal Fold (RF) indicates the efficacy of the compound in sensitizing resistant cells to chemotherapeutic agents.
Structure-Activity Relationship (SAR) Insights
Systematic studies on various natural and semi-synthetic lathyrane diterpenoids have provided valuable insights into their structure-activity relationships for MDR reversal.
-
Substitution Patterns: The nature and position of acyl groups on the lathyrane skeleton significantly influence activity. For instance, the presence of aromatic rings in the ester side chains has been shown to enhance the inhibition of rhodamine-123 efflux, a measure of P-gp activity.[4]
-
Core Skeleton Modifications: The integrity of the lathyrane core is crucial. The presence of a 6,17-epoxide group has been observed to lead to a loss of activity.[4] Conversely, modifications at C-3, C-5, and C-15 have been explored to generate libraries of compounds with varying potencies.[4]
-
Lipophilicity: While optimal lipophilicity is important for MDR reversal activity, the specific structural characteristics of lathyrane diterpenoids also play a critical role in their interaction with P-gp.[4]
The general mechanism of action for many lathyrane diterpenoids involves the inhibition of P-gp function. This can occur through competitive binding to the drug substrate-binding site or via non-competitive or allosteric mechanisms that modulate the transporter's conformational changes and ATPase activity.[4][7] For example, some lathyrane diterpenes have been shown to stimulate P-gp's ATPase activity, suggesting they act as substrates that competitively inhibit the efflux of anticancer drugs.[7][8]
Below is a diagram illustrating the proposed mechanism of P-gp modulation by lathyrane diterpenoids.
Caption: Proposed competitive inhibition of P-gp by lathyrane diterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lathyrane diterpenoids as MDR modulators.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compounds themselves and to determine the reversal of resistance to a chemotherapeutic agent.
-
Cell Culture: Drug-resistant cancer cell lines (e.g., MCF-7/ADR, HepG2/ADR) and their parental sensitive cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of the selecting drug to maintain the resistance phenotype.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the lathyrane diterpenoid alone, the chemotherapeutic agent alone, or a combination of both.
-
After a 48-72 hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the lathyrane diterpenoid.
2. Rhodamine 123 Accumulation Assay
This assay directly measures the inhibitory effect of compounds on the efflux function of P-gp, using the fluorescent P-gp substrate rhodamine 123.
-
Procedure:
-
Cells are seeded and grown as described for the MTT assay.
-
The cells are pre-incubated with the lathyrane diterpenoid or a known P-gp inhibitor (e.g., verapamil) at a non-toxic concentration for a specified time (e.g., 1-2 hours).
-
Rhodamine 123 is then added to the medium, and the cells are incubated for another 60-90 minutes.
-
After incubation, the cells are washed with ice-cold PBS, harvested, and resuspended in PBS.
-
The intracellular fluorescence of rhodamine 123 is measured by flow cytometry.
-
-
Data Analysis: An increase in the intracellular fluorescence in the presence of the lathyrane diterpenoid compared to the control (untreated cells) indicates inhibition of P-gp-mediated efflux.
The workflow for screening MDR reversal agents is depicted below.
Caption: Workflow for screening and characterizing lathyrane diterpenoids as MDR reversal agents.
3. P-gp ATPase Activity Assay
This assay measures the effect of the compounds on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Procedure:
-
Membrane vesicles containing high levels of P-gp are prepared from P-gp-overexpressing cells.
-
The vesicles are incubated with the lathyrane diterpenoid at various concentrations in the presence of ATP.
-
The amount of inorganic phosphate (B84403) (Pi) released due to ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: An increase or decrease in ATPase activity in the presence of the compound can provide insights into whether the compound is a substrate or an inhibitor of P-gp. Substrates typically stimulate ATPase activity at low concentrations.
Conclusion
Lathyrane diterpenoids represent a promising class of natural products for overcoming multidrug resistance in cancer. The structure-activity relationship studies have highlighted key structural features that are critical for their P-gp inhibitory activity. Further optimization of the lathyrane scaffold through semi-synthetic modifications, guided by the SAR insights, could lead to the development of highly potent and specific MDR modulators for clinical application. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these valuable compounds.
References
- 1. Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction and modulation of P-glycoprotein mediated multidrug resistance by new macrocyclic lathyrane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pro-Apoptotic Activity of Euphorbia factor L8: A Comparative Analysis
While the precise molecular target of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, remains to be definitively identified, accumulating evidence suggests its potent anti-cancer activity is mediated through the induction of apoptosis. This guide provides a comparative overview of this compound and its analogs, placing their activity in the context of other agents known to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This analysis is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Recent studies on lathyrane diterpenoids, including Euphorbia factors L1, L2, and L3, have demonstrated their capacity to induce cell death in various cancer cell lines.[1][2][3] The prevailing hypothesis is that these compounds exert their cytotoxic effects by disrupting mitochondrial function, leading to the activation of the caspase cascade and subsequent programmed cell death. One computational study has also pointed to the potential of a related lathyrane diterpene to interact with β-tubulin, a key component of the cytoskeleton. However, this interaction awaits experimental confirmation for this compound.
This guide will focus on the experimentally observed pro-apoptotic effects of this compound and its closely related family members, comparing their performance with established inducers of the mitochondrial apoptotic pathway.
Comparative Analysis of Pro-Apoptotic Activity
To provide a clear comparison, the following table summarizes the cytotoxic and pro-apoptotic activities of this compound's sister compounds, Euphorbia factors L1 and L2, alongside a well-characterized apoptosis inducer, Betulinic Acid.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | MTT Assay | IC50 | Not explicitly quantified in cited text | |
| A549 (Lung Carcinoma) | Annexin V-FITC/PI | Apoptosis Induction | Time-dependent increase in apoptosis | ||
| A549 (Lung Carcinoma) | JC-1 Staining | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | ||
| A549 (Lung Carcinoma) | Western Blot | Cytochrome c Release | Increased cytosolic cytochrome c | ||
| Euphorbia factor L2 | A549 (Lung Carcinoma) | MTT Assay | IC50 | Not explicitly quantified in cited text | |
| A549 (Lung Carcinoma) | Annexin V-FITC/PI | Apoptosis Induction | Concentration-dependent increase in apoptosis | ||
| A549 (Lung Carcinoma) | JC-1 Staining | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | ||
| A549 (Lung Carcinoma) | Western Blot | Caspase Activation | Cleavage of caspase-3 and PARP | ||
| Betulinic Acid | Various Cancer Cell Lines | Multiple Assays | Apoptosis Induction | Well-documented inducer of mitochondrial apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in characterizing the pro-apoptotic effects of lathyrane diterpenoids.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Euphorbia factor L1, L2) for a specified period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.
-
Protocol:
-
Treat cells with the test compound.
-
Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells with staining buffer.
-
Measure the red and green fluorescence using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to measure the levels of key apoptotic proteins such as cytochrome c in the cytoplasm and the cleavage (activation) of caspases and PARP.
-
Protocol:
-
Treat cells and prepare cytosolic and mitochondrial protein fractions or whole-cell lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., cytochrome c, cleaved caspase-3, cleaved PARP, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Mechanism and Workflow
To better illustrate the proposed signaling pathway and experimental procedures, the following diagrams are provided.
References
Euphorbia Factor L8 in the Landscape of Natural P-Glycoprotein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR) in cancer therapy is a critical area of research, with a significant focus on the inhibition of efflux pumps like P-glycoprotein (P-gp). Natural products have emerged as a promising source of P-gp inhibitors. Among these, Euphorbia factor L8, a lathyrane diterpene isolated from the seeds of Euphorbia lathyris, has garnered attention for its potential role in reversing MDR. This guide provides a comparative analysis of this compound and its chemical class against other well-characterized natural P-gp inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of P-gp Inhibitory Activity
| Compound Class | Compound | Source | Cell Line | Assay Type | IC50 (µM) | Reference |
| Diterpene (Lathyrane) | Representative Lathyrane Diterpene (e.g., EFL9) | Euphorbia lathyris | KB-VIN (MDR) | Cytotoxicity | Potent Activity | [2] |
| Diterpene (Jatrophane) | Euphorbiasteroid | Euphorbia lathyris | MES-SA/Dx5 | Doxorubicin Accumulation | ~1-3 | [3] |
| Flavonoid | Quercetin | Various Plants | MCF-7/ADR | Rhodamine 123 Efflux | ~14.7 | [4] |
| Flavonoid | Silymarin | Silybum marianum | JC (MDR) | Doxorubicin Uptake | - | [5] |
| Alkaloid | Verapamil (Reference) | Synthetic | K562/ADR | Calcein-AM Efflux | ~5.3 | [6] |
| Cyclic Peptide | Cyclosporin A (Reference) | Tolypocladium inflatum | CEM/VLB100 | Calcein-AM Efflux | ~1.8 | [6] |
| Limonoid | Obacunone | Phellodendron amurense | MES-SA/DX5 | Doxorubicin Resistance Reversal | 0.028 pg/mL | [4] |
Note: The activity of the representative lathyrane diterpene is described as "potent," indicating significant biological effect, though a precise IC50 for direct P-gp inhibition is not specified in the cited source. The IC50 values listed are for comparison and can differ based on the specific assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Mechanism of Competitive P-gp Inhibition
This diagram illustrates the mechanism by which a competitive inhibitor, such as a lathyrane diterpene, can block the efflux of a chemotherapeutic drug by binding to the P-gp transporter.
References
- 1. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Modulation of P-Glycoprotein Activity by Euphorbia intisy Essential Oil on Acute Myeloid Leukemia Cell Line HL-60R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Euphorbia Factor L8 as a Potential Chemosensitizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. The development of chemosensitizers, agents that can reverse MDR, is a critical area of oncology research. This guide provides a comparative analysis of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, as a potential chemosensitizer. Due to the limited direct experimental data on this compound's chemosensitizing activity, this guide draws comparisons from structurally related lathyrane diterpenoids from the same source, which have been more extensively studied for their MDR reversal properties.
Overview of Lathyrane Diterpenoids as P-gp Inhibitors
Lathyrane diterpenoids, a class of compounds found in Euphorbia species, have garnered attention for their potential to modulate the activity of P-glycoprotein.[1][2] Studies have shown that these compounds can inhibit the efflux of P-gp substrates, thereby resensitizing MDR cancer cells to conventional chemotherapy drugs like doxorubicin (B1662922).[1] The proposed mechanism of action for many lathyrane diterpenoids is the competitive inhibition of P-gp, where they bind to the transporter, often without being transported themselves, and thus block the efflux of co-administered anticancer drugs.[3]
Performance Comparison: this compound and Analogs vs. Verapamil
While specific chemosensitization data for this compound is not yet widely available in published literature, the cytotoxic activity of this compound and the MDR reversal activity of its close structural analogs, Euphorbia factor L1 and L10, have been documented. Verapamil, a well-established first-generation P-gp inhibitor, serves as a standard comparator in MDR reversal studies.[4][5]
| Compound/Agent | Cell Line(s) | Chemotherapeutic Agent | Potentiation of Cytotoxicity (Fold Increase or IC50 Reduction) | Reference |
| This compound | A549 (Lung Carcinoma) | - (Direct Cytotoxicity) | IC50: Data not specified, but showed significant bioactivity | [6] |
| HEPG2 (Liver Carcinoma) | - (Direct Cytotoxicity) | Ineffective | [6] | |
| Euphorbia factor L1 | K562/ADR (Doxorubicin-resistant Leukemia) | Doxorubicin | Data on fold increase not explicitly provided, but significant increase in doxorubicin accumulation was observed. | [7] |
| MCF-7/adr (Doxorubicin-resistant Breast Cancer) | Doxorubicin | Data on fold increase not explicitly provided, but significant increase in doxorubicin accumulation was observed. | [7] | |
| Lathyrane Diterpenes (General) | COLO 320 MDR (Multidrug-resistant Colon Adenocarcinoma) | Doxorubicin | Potentiated doxorubicin activity, lowering the ID50. | [8] |
| Verapamil | K562/ADR (Doxorubicin-resistant Leukemia) | Doxorubicin | Decreased K562/Dox fold resistance to 14-fold at 5µM. | [5] |
| CEM VLB100 (Vinblastine-resistant Leukemia) | Vinblastine, Daunorubicin | 3-fold decrease in P-gp expression after 72hr exposure at 15µM, leading to increased drug accumulation and cytotoxicity. | [9] |
Note: The table highlights the potential of lathyrane diterpenoids as a class. Direct comparative studies of this compound with other chemosensitizers are needed to definitively establish its efficacy.
Experimental Protocols
To validate the potential of this compound as a chemosensitizer, a series of in vitro experiments are essential. The following are detailed methodologies for key assays, based on protocols used for related compounds.
Cytotoxicity and Chemosensitization Assay (MTT or SRB Assay)
Objective: To determine the direct cytotoxicity of this compound and its ability to potentiate the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.
Methodology:
-
Cell Culture: Culture MDR cancer cells (e.g., MCF-7/ADR, K562/ADR) and their drug-sensitive parental counterparts in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
To determine the IC50 of the chemotherapeutic agent (e.g., doxorubicin), treat cells with serial dilutions of the drug alone.
-
To determine the IC50 of this compound, treat cells with serial dilutions of the compound alone.
-
For the combination treatment, treat cells with serial dilutions of the chemotherapeutic agent in the presence of a non-toxic concentration of this compound (typically at or below 10% of its IC50).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan (B1609692). Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with sulforhodamine B (SRB) solution. Wash and solubilize the bound dye with a Tris-base solution and measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) from the dose-response curves. The potentiation of cytotoxicity can be expressed as a "fold reversal," calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.
P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 or Calcein-AM Accumulation)
Objective: To assess the ability of this compound to inhibit the efflux function of P-gp, leading to the intracellular accumulation of a fluorescent P-gp substrate.
Methodology:
-
Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer.
-
Treatment: Pre-incubate the cells with this compound at various concentrations or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to the cell suspension and incubate for a further 30-60 minutes.
-
Washing: Wash the cells with ice-cold buffer to remove the extracellular fluorescent substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the cells treated with this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
Objective: To determine if this compound interacts with the ATP-binding site of P-gp, which is essential for its transport function.
Methodology:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
-
Assay Reaction: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp.
-
Treatment: Incubate the membrane vesicles with varying concentrations of this compound in the presence of a P-gp stimulating agent (e.g., verapamil) and ATP.
-
Phosphate Detection: After incubation, stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., with a malachite green-based reagent).
-
Data Analysis: An increase or decrease in ATPase activity in the presence of this compound can provide insights into its interaction with P-gp (as a substrate or inhibitor).
Signaling Pathways and Experimental Workflows
The primary mechanism by which lathyrane diterpenoids are thought to exert their chemosensitizing effects is through the direct inhibition of P-glycoprotein.
Caption: P-gp inhibition by this compound enhances intracellular drug concentration.
The workflow for validating a potential chemosensitizer like this compound follows a logical progression from in vitro screening to more mechanistic studies.
Caption: Workflow for validating this compound as a chemosensitizer.
Conclusion
Based on the strong evidence of P-glycoprotein inhibitory activity within the lathyrane diterpenoid class of compounds, this compound emerges as a promising candidate for development as a chemosensitizer. While direct experimental data on its ability to potentiate the effects of chemotherapy in multidrug-resistant cancer cells is currently lacking, the performance of its structural analogs provides a solid rationale for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to validate the chemosensitizing potential of this compound and elucidate its precise mechanism of action. Future studies should focus on generating robust quantitative data for this compound in combination with various chemotherapeutic agents and across a panel of MDR cancer cell lines to fully assess its therapeutic potential.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity-guided isolation of anticancer compounds from Euphorbia lathyris - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Euphorbia factor L1 reverses ABCB1-mediated multidrug resistance involving interaction with ABCB1 independent of ABCB1 downregualtion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colon adenocarcinoma multidrug resistance reverted by Euphorbia diterpenes: structure-activity relationships and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Methodological Guide to the Transcriptomic Effects of Lathyrane Diterpenoids on Cancer Cells, with a Focus on Euphorbia Factor L8 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative transcriptomic data for Euphorbia factor L8 versus other specific anticancer agents is not currently available in the public domain. This guide provides a comparative overview based on the known mechanisms of this compound's parent compounds and extracts from Euphorbia lathyris, contrasted with untreated cancer cells. The information is intended to guide research and experimental design.
Introduction to this compound and Lathyrane Diterpenoids
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This class of compounds has garnered significant interest for its potent cytotoxic effects against various cancer cell lines. While comprehensive transcriptomic data on this compound is limited, studies on related lathyrane diterpenoids and extracts from Euphorbia species have elucidated key mechanisms of action, primarily centered on the induction of apoptosis and modulation of critical cancer-related signaling pathways. This guide synthesizes the available data to provide a foundational understanding of their impact on cancer cell transcriptomes.
Comparative Analysis of Molecular Effects
The primary mechanism of action for lathyrane diterpenoids, including analogs of this compound, is the induction of apoptosis, often through the mitochondrial pathway. This is complemented by effects on other crucial cellular processes such as cell cycle regulation, inflammation, and immune response. The anticipated transcriptomic changes following treatment with this compound, based on studies of related compounds, are summarized below.
Table 1: Summary of Anticipated Gene Expression Changes in Cancer Cells Treated with Lathyrane Diterpenoids
| Biological Process | Key Genes/Gene Families | Anticipated Expression Change | Supporting Evidence from Related Compounds |
| Apoptosis (Mitochondrial Pathway) | BAX, BAK, PUMA, NOXA | Upregulation | Extracts of E. lathyris induce apoptosis via caspase overexpression[1][2]. |
| BCL-2, BCL-XL, MCL-1 | Downregulation | Changes in the Bax/Bcl-2 ratio are a hallmark of mitochondrial apoptosis[1]. | |
| CASP3, CASP8, CASP9 | Upregulation | Ethanolic extract of E. lathyris leads to overexpression of caspases 9, 3, and 8[2]. | |
| CYCS (Cytochrome c) | Upregulation (in cytosol) | Release of cytochrome c is a key step in the mitochondrial pathway. | |
| Cell Cycle Regulation | CDKN1A (p21), CDKN1B (p27) | Upregulation | Extracts from other Euphorbia species can cause cell cycle arrest[1]. |
| CCND1 (Cyclin D1), CCNE1 (Cyclin E1) | Downregulation | Arrest in G0/G1 or S phase is a common effect of cytotoxic agents[1]. | |
| Inflammation | IL1B, IL6, TNF | Downregulation | Euphorbia factor L1 reduces levels of these pro-inflammatory cytokines[3][4]. |
| Immune Response Modulation | CD4, CD8 | Upregulation (of T-cell infiltration) | Euphorbia factor L1 enhances the ratios of CD4+ and CD8+ T lymphocytes in tumors[3][4]. |
| FOXP3 (Treg marker) | Downregulation | Euphorbia factor L1 decreases regulatory T cells in the tumor microenvironment[3]. | |
| Signal Transduction | DDR1 | Downregulation | Euphorbia factor L1 suppresses breast cancer metastasis via DDR1 downregulation[3][4]. |
| JAK-STAT pathway genes | Downregulation | Euphorbia helioscopia extract downregulates the JAK-STAT signaling pathway[5]. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by lathyrane diterpenoids and a general workflow for transcriptomic analysis of treated cancer cells.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphorbia helioscopia L. inhibits lung tumorigenesis through alleviating exhausted T cell induced by chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Euphorbia Factor L8's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. The data presented is compiled from published experimental studies to aid in the independent verification of its therapeutic potential and to compare its performance against related compounds.
Comparative Cytotoxicity
This compound has been investigated for its cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other related lathyrane-type diterpenoids isolated from Euphorbia lathyris.
| Compound | A549 (Lung Carcinoma) IC50 (μM) | MDA-MB-231 (Breast Carcinoma) IC50 (μM) | KB (Nasopharyngeal Carcinoma) IC50 (μM) | MCF-7 (Breast Carcinoma) IC50 (μM) | KB-VIN (Multidrug-Resistant) IC50 (μM) |
| This compound (Compound 4) | >10 | >10 | >10 | >10 | >10 |
| Euphorbia factor L1 (Compound 1) | 2.7 ± 0.3 | 3.5 ± 0.4 | 1.9 ± 0.2 | 4.1 ± 0.5 | 3.8 ± 0.4 |
| Euphorbia factor L2 (Compound 2) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.1 ± 0.1 | 2.5 ± 0.3 | 0.9 ± 0.1 |
| Euphorbia factor L3 (Compound 3) | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.7 ± 0.1 | 1.4 ± 0.2 | 1.1 ± 0.1 |
| Euphorbia factor L9 (Compound 5) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |
Data sourced from a study by Wang et al. (2018). Lower IC50 values indicate higher cytotoxicity.[1][2]
Based on the available data, this compound (referred to as compound 4 in the study) did not exhibit significant cytotoxicity against the tested cell lines at concentrations up to 10 μM.[1] In contrast, other related compounds, particularly Euphorbia factor L9 (compound 5), demonstrated potent anti-cancer activity across all cell lines, including the multidrug-resistant KB-VIN line.[1][2]
Mechanism of Action
While this compound itself showed limited cytotoxic effects in the cited study, the mechanistic analysis of related cytotoxic compounds from Euphorbia lathyris provides insight into the potential pathways these diterpenoids may influence.
Cell Cycle Progression
Studies on the more potent analogs, such as Euphorbia factors L3 and L9, revealed a disruption of the normal cell cycle progression in KB-VIN cells.[1][2] Specifically, treatment with these compounds led to an accumulation of cells in the G1 to early S phase, with no significant effect on the G2/M phase.[1][2] In contrast, this compound (compound 4) did not show a significant effect on cell cycle progression at the tested concentrations.[1]
Cytoskeletal Interference
A notable effect observed for Euphorbia factors L2, L3, L8, and L9 was the induction of actin filament aggregation and partial interference with the microtubule network in KB-VIN cells.[1][2] This suggests that even compounds with lower direct cytotoxicity, like this compound, may interact with cytoskeletal components, a mechanism that could be explored further.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Cancer cell lines (A549, MDA-MB-231, KB, MCF-7, and KB-VIN) were seeded into 96-well plates at appropriate densities and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of Euphorbia factors L1, L2, L3, L8, and L9 for 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing with water, the plates were air-dried and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader to determine cell viability. The IC50 values were calculated from dose-response curves.[2]
Cell Cycle Analysis
-
Cell Treatment: KB-VIN cells were treated with the respective compounds at their IC50 and three-fold IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) was determined using cell cycle analysis software.[1]
Visualizing the Cellular Impact
The following diagrams illustrate the known and potential mechanisms of action for lathyrane-type diterpenoids from Euphorbia lathyris.
References
Safety Operating Guide
Personal protective equipment for handling Euphorbia factor L8
Essential Safety and Handling Guide for Euphorbia Factor L8
IMMEDIATE SAFETY NOTICE: Specific toxicological data and established occupational exposure limits for this compound are not currently available. This compound is a lathyrane diterpenoid isolated from Euphorbia lathyris, a plant known for its toxic and irritant properties.[1] Therefore, this compound must be handled as a hazardous substance with potential cytotoxic and irritant effects. The following guidelines are based on best practices for handling potent, uncharacterized natural products and related toxic compounds.
Quantitative Data Summary
Due to the absence of specific data for this compound, this table summarizes known hazards associated with its source and chemical class to inform risk assessment.
| Hazard Classification | Associated Compound/Source | Key Findings |
| Toxicity & Irritancy | Euphorbia lathyris (source plant) | The sap contains a latex that is toxic upon ingestion and a potent skin irritant, potentially causing photosensitive reactions and severe inflammation. The toxicity can persist even in dried material.[1] |
| Carcinogenicity | Euphorbia lathyris sap | Prolonged and regular contact with the sap is inadvisable due to its carcinogenic nature.[1] |
| Cytotoxicity | Lathyrane-type Diterpenoids (chemical class) | Various lathyrane diterpenoids isolated from Euphorbia species have demonstrated cytotoxic activity against different cancer cell lines.[2] |
| General Toxicity | Euphorbia semen (related species) | Classified as a toxic medicinal herb. Overdose can lead to symptoms like dizziness, nausea, and vomiting.[3] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Primary Containment: All work involving weighing, reconstituting, or aliquoting of solid this compound, and any procedures that could generate aerosols, must be conducted in a certified chemical fume hood or a glove box.[4][5]
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment. Do not work with this compound on an open bench.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory when handling this compound.
-
Hand Protection: Use two pairs of nitrile gloves that are chemical-resistant. The outer glove should be removed immediately after the procedure and disposed of as hazardous waste. The inner glove should be removed upon leaving the designated work area.[6]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times.[3][7]
-
Body Protection: A disposable, solid-front, back-closing laboratory gown should be worn over personal clothing. Ensure sleeves are tucked into the inner pair of gloves.[6] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection: If there is a risk of inhaling particulates (e.g., during a spill of the solid compound outside of a fume hood), a NIOSH-approved respirator with a particulate filter is required.[8]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]
-
Assemble all necessary equipment (e.g., vials, pipettes, solvents, waste containers) within the designated area before starting work.
-
-
Weighing and Reconstitution:
-
Perform all weighing of the solid compound within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
When adding solvent, do so slowly to avoid aerosolization.
-
Cap the vial or container securely before removing it from the weighing balance.
-
-
Experimental Use:
-
Post-Procedure:
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Wipe down the designated work area in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Spill Management
-
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste bag.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as cytotoxic waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry into the affected area.
-
Contact the institution's Environmental Health and Safety (EHS) department for cleanup.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic/hazardous waste.
-
Solid Waste:
-
This includes used PPE (gloves, gowns, shoe covers), contaminated absorbent paper, weighing boats, and any other disposable items.
-
Place all solid waste into a dedicated, clearly labeled, puncture-resistant cytotoxic waste container.[10][11] This container should be lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste" and lists the chemical contents.
-
Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's EHS department.[12]
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[10]
-
-
Final Disposal:
-
All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste contractor, typically through incineration.[11] Follow your institution's specific procedures for waste pickup.
-
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. pfaf.org [pfaf.org]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 5. une.edu [une.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. danielshealth.ca [danielshealth.ca]
- 12. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
